Product packaging for N1-(Pyrimidin-2-YL)ethane-1,2-diamine(Cat. No.:CAS No. 137583-05-2)

N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Cat. No.: B165825
CAS No.: 137583-05-2
M. Wt: 138.17 g/mol
InChI Key: NFNFMKNYGQSZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N1-(Pyrimidin-2-YL)ethane-1,2-diamine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B165825 N1-(Pyrimidin-2-YL)ethane-1,2-diamine CAS No. 137583-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNFMKNYGQSZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568986
Record name N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-05-2
Record name N1-2-Pyrimidinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137583-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N1-(Pyrimidin-2-YL)ethane-1,2-diamine basic physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Introduction: Beyond the Structure

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1][2] While its structure appears straightforward, it serves as a valuable scaffold and building block in medicinal chemistry and coordination chemistry.[3][4] The presence of multiple nitrogen atoms—each with distinct electronic environments—imparts specific physicochemical characteristics that are critical to its function and application. In drug development, a molecule's success is not dictated by its structure alone, but by the physical and chemical properties that govern its interaction with biological systems.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond simple data reporting to explore the causality behind these properties, detail the robust experimental methodologies required for their accurate determination, and synthesize this information to explain its direct implications for pharmaceutical research and development. The protocols and insights herein are designed to provide a framework for rigorous, reproducible scientific investigation.

Compound Identification and Core Properties

Accurate characterization begins with unambiguous identification. The fundamental properties of this compound are summarized below. It is crucial to distinguish this compound from its pyridine analog, N1-(pyridin-2-yl)ethane-1,2-diamine, as the replacement of a carbon atom with a nitrogen atom in the aromatic ring significantly alters the electronic properties and, consequently, the physicochemical behavior.

PropertyValueSource
IUPAC Name N'-(pyrimidin-2-yl)ethane-1,2-diamineInternal Nomenclature
CAS Number 137583-05-2[1][2]
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
Chemical Structure Chemical Structure of this compound
SMILES C1=CN=C(NC=C1)NCCN[2]
Predicted pKa Not available; requires experimental determination.
Predicted logP Not available; requires experimental determination.
Storage 2-8°C, sealed in dry, dark conditions.[2]

Note: Experimental values for properties such as melting point, boiling point, pKa, and logP are not widely reported in public literature, underscoring the need for the robust experimental determination detailed in the following sections.

The Role of Ionization: pKa Determination

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the extent of ionization at a given pH. For this compound, which has three basic nitrogen centers (one on the pyrimidine ring and two on the ethylenediamine chain), the pKa values will determine the charge state of the molecule at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to bind to a biological target.

Theoretical Underpinnings

The compound possesses multiple basic centers, meaning it will have multiple pKa values corresponding to the protonation equilibria of each nitrogen atom. The pyrimidine nitrogen is significantly less basic than the aliphatic amines due to the electron-withdrawing nature of the aromatic ring. The two amine nitrogens will have distinct pKa values, influenced by their proximity to each other and the pyrimidine ring. Determining these values is essential for building an accurate species distribution model as a function of pH.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold-standard for pKa determination due to its accuracy and reliability. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, like HCl) is added incrementally.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (25°C). System integrity is paramount for accurate results.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment, mimicking physiological conditions.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes before proceeding.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values can be determined from the half-equivalence points, where pH = pKa.[5] For multi-protic systems, specialized software is used to fit the curve and derive the distinct pKa values.

Causal Logic and Self-Validation
  • Why CO₂-free water? Dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound, leading to inaccurate results.

  • Why an ionic strength adjuster? Activity coefficients are dependent on ionic strength. Keeping it constant ensures that the measured pH changes are solely due to the protonation of the analyte.

  • Trustworthiness: The protocol's validity is confirmed by the sharpness of the inflection points on the titration curve and by titrating a known standard (e.g., imidazole) to verify the system's accuracy.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_sample Prepare Analyte Solution (with 0.15M KCl) start->prep_sample calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate titrate Titrate with Standardized HCl (Incremental Addition) prep_sample->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Half-Equivalence Points plot->analyze pKa Determine pKa Values analyze->pKa

Figure 1: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability: logP Determination

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol and water. The logarithm of this value, logP, is a key indicator of lipophilicity ("greasiness"). Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. A balanced logP (typically between 1 and 3 for oral drugs) is often required for passive diffusion across cell membranes.

Theoretical Underpinnings

The logP value is defined as: logP = log₁₀([Compound]octanol / [Compound]water) A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6][7] Since this compound can be ionized, it is crucial to measure its logP at a pH where the compound is in its neutral, un-ionized form. The measurement of the partition coefficient at various pH values gives the distribution coefficient, logD.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a foundational technique for logP measurement, officially recognized by organizations like the OECD.[8]

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to determine logD, or a higher pH buffer to ensure neutrality for logP). Pre-saturate this buffer with octan-1-ol. Similarly, pre-saturate octan-1-ol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separation funnel, combine equal volumes of the pre-saturated octan-1-ol and the compound-containing aqueous phase (e.g., 10 mL of each).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, which may require several hours or gentle centrifugation.

  • Concentration Measurement: Carefully separate the two phases. Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be prepared for quantification.

  • Calculation: Use the measured concentrations to calculate P and then logP. The experiment should be repeated at least three times to ensure reproducibility.

Causal Logic and Self-Validation
  • Why pre-saturate the solvents? Octanol has some solubility in water and vice-versa. Pre-saturation ensures that the solvent volumes do not change during partitioning, which would alter the concentration and lead to an incorrect logP value.

  • Why use HPLC-UV for quantification? This technique provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low levels, and can separate the analyte from potential impurities.[10]

  • Trustworthiness: The method is validated by running a standard compound with a well-established logP value (e.g., caffeine) in parallel. The recovery (sum of the compound in both phases) should also be calculated to ensure no material was lost during the experiment.

logP_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_solvents Prepare & Pre-saturate Octanol and Water Phases start->prep_solvents prep_sample Dissolve Compound in Aqueous Phase start->prep_sample mix Combine Phases in Separation Funnel prep_solvents->mix prep_sample->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate measure Measure Concentration in Each Phase (HPLC) separate->measure calculate_P Calculate P = [Octanol] / [Aqueous] measure->calculate_P logP Calculate logP calculate_P->logP

Figure 2: Workflow for logP determination via the shake-flask method.

Synthesis and Purity: The Foundation of Accurate Data

The accuracy of any physicochemical measurement is contingent upon the purity of the sample. Impurities can buffer pH, alter solubility, and interfere with analytical measurements.

Synthesis Route

A common synthetic route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with ethylenediamine.[4]

  • Reaction: 2-Chloropyrimidine is reacted with an excess of ethylenediamine in a suitable solvent such as methanol. A non-nucleophilic base like triethylamine (TEA) is often added to scavenge the HCl byproduct. The reaction is typically heated to reflux for several hours.

  • Workup and Purification: After the reaction, the solvent is removed, and the residue is worked up (e.g., with an aqueous solution of Na₂CO₃) and extracted with an organic solvent like dichloromethane.[4] The final product is purified using column chromatography on silica gel.

Purity Assessment Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity of the final compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV detector.

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA), and Solvent B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and run a gradient program (e.g., 5% to 95% Solvent B over 20 minutes). The detector monitors the absorbance at a relevant wavelength (e.g., the λmax of the pyrimidine ring).

  • Purity Calculation: The purity is determined by the area-under-the-curve (AUC) of the main product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity should exceed 95%.

Implications for Drug Development

Understanding the interplay between these fundamental properties is crucial for predicting a compound's behavior in a biological system.

ADME_Properties Properties Core Physicochemical Properties pKa (Ionization) logP (Lipophilicity) Solubility Molecular Weight Barriers Membrane Permeability Target Binding Formulation Properties:pka->Barriers:mem Affects charge Properties:pka->Barriers:bind Governs ionic interactions Properties:pka->Barriers:form Influences solubility Properties:logp->Barriers:mem Key driver Properties:logp->Barriers:bind Hydrophobic interactions Properties:sol->Barriers:form Primary factor ADME_Factors Absorption Distribution Metabolism Excretion Barriers:mem->ADME_Factors:abs Rate-limiting step Barriers:mem->ADME_Factors:dist Barriers:bind->ADME_Factors:met Affects enzyme access Barriers:bind->ADME_Factors:dist Plasma protein binding Barriers:form->ADME_Factors:abs Determines bioavailability Barriers:mem->ADME_Factors:exc Renal reabsorption

Figure 3: Interrelationship between core physicochemical properties and ADME outcomes.
  • Absorption: For oral administration, the compound must dissolve in the gastrointestinal fluid and then permeate the gut wall. Solubility (governed by pKa and crystal structure) and membrane permeability (governed by logP and pKa) are the two pillars of absorption. The multiple basic centers of this compound suggest its solubility will be highly pH-dependent.

  • Distribution: Once absorbed, the compound's distribution is influenced by its binding to plasma proteins (often related to lipophilicity) and its ability to cross into different tissues. A high logP might lead to accumulation in fatty tissues, whereas a low logP might confine it to the bloodstream.

  • Metabolism & Excretion: The compound's structure is susceptible to metabolism by cytochrome P450 enzymes. Its polarity, dictated by the interplay of pKa and logP, will determine its rate of renal excretion.

Conclusion

This compound is more than a simple chemical structure; it is a molecule defined by a unique set of physicochemical properties. Its utility in drug discovery and development can only be unlocked through a rigorous, quantitative understanding of its ionization behavior (pKa) and lipophilicity (logP). The experimental frameworks provided in this guide are designed to establish this foundation of knowledge, ensuring that subsequent research is built upon accurate, reliable, and reproducible data. By embracing this detail-oriented approach, researchers can more effectively predict and optimize the journey of this versatile scaffold from a laboratory reagent to a potential therapeutic agent.

References

Introduction: The Pyrimidine Scaffold and the Potential of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of life.[1][2] This inherent biological relevance makes pyrimidine and its derivatives a "privileged structure" for therapeutic design, as they are readily recognized by biological systems.[1] this compound, a molecule featuring this core pyrimidine ring linked to an ethylenediamine moiety, represents a promising, yet underexplored, chemical entity. While a definitive mechanism of action has not been fully elucidated for this specific compound, the extensive research into its analogs provides a strong foundation for postulating and investigating its potential biological activities.

This guide synthesizes the current understanding of related pyrimidine derivatives to propose potential mechanisms of action for this compound. It further outlines a comprehensive, field-proven experimental framework for researchers, scientists, and drug development professionals to systematically investigate these hypotheses, transforming this molecule from a compound of interest into a lead candidate with a well-defined pharmacological profile.

Part 1: The Landscape of Biological Activities for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the development of a multitude of derivatives with a broad spectrum of pharmacological effects.[3][4] Understanding these activities is crucial for forming hypotheses about the mechanism of action of this compound.

Table 1: Summary of Investigated Biological Activities of Pyrimidine Derivatives

Biological ActivityDescriptionExamples of Pyrimidine DerivativesPotential Relevance to this compound
Anticancer/Cytotoxic Inhibition of cancer cell proliferation and induction of apoptosis through various mechanisms.[5][6]5-Fluorouracil (Antimetabolite), Imatinib (Kinase Inhibitor)The pyrimidine core could target key enzymes or pathways involved in cell cycle and survival.[6]
Antimicrobial Inhibition of bacterial or fungal growth.[1][7]Trimethoprim (DHFR Inhibitor), Flucytosine (Antifungal)The diamine side chain could facilitate cell wall disruption or interaction with microbial enzymes.[7][8]
Anti-inflammatory Modulation of inflammatory pathways.N-methyl-N-pyrimidin-2-yl glycinesPotential to inhibit enzymes like COX or modulate cytokine signaling.
Quorum Sensing (QS) Inhibition Disruption of bacterial cell-to-cell communication, leading to reduced virulence and biofilm formation.[9][10]N-(Pyrimidin-2-yl)alkyl/arylamide derivativesThe structure may act as an antagonist to AHL or peptide-based signaling molecules.[9][11]
Antiviral Inhibition of viral replication.[1]Zidovudine (AZT)Could act as a nucleoside analog inhibitor of viral polymerases.

Part 2: Postulated Mechanisms of Action for this compound

Based on the established activities of its chemical relatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Antimetabolite Activity via Nucleic Acid Synthesis Interference

Pyrimidine analogs are classic antimetabolites that disrupt the synthesis of nucleic acids, thereby inducing cytotoxicity, particularly in rapidly dividing cells like cancer cells or microbes.[12][13]

  • Causality: The structural similarity of the pyrimidine core to endogenous nucleobases could allow this compound or its metabolites to compete with and inhibit enzymes essential for nucleotide biosynthesis, such as thymidylate synthase or dihydrofolate reductase (DHFR).[7] This would lead to a depletion of the nucleotide pool required for DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Key Signaling Pathways (e.g., Protein Kinases)

A significant number of modern therapeutics containing the pyrimidine scaffold are protein kinase inhibitors.[5][6]

  • Causality: The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds within the ATP-binding pocket of protein kinases. This compound could potentially act as a scaffold to orient functional groups in a way that allows for potent and selective inhibition of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR) or a serine/threonine kinase like PIM-1, disrupting downstream signaling pathways crucial for cell proliferation and survival.[6]

Disruption of Bacterial Quorum Sensing

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation.[9][14] Inhibiting QS is an attractive anti-infective strategy that may not exert the same selective pressure as traditional bactericidal antibiotics.[15]

  • Causality: Many QS systems in Gram-negative bacteria rely on N-acyl-homoserine lactone (AHL) signal molecules. This compound may act as a structural mimic of AHLs, competitively binding to the receptor protein (e.g., LuxR-type receptors) without activating it. This antagonism would block the signaling cascade, preventing the expression of virulence factors and biofilm formation.[9][11]

Postulated_Mechanisms_of_Action cluster_0 Mechanism 1: Antimetabolite cluster_1 Mechanism 2: Kinase Inhibition cluster_2 Mechanism 3: Quorum Sensing Inhibition Compound This compound Enzyme Biosynthesis Enzymes (e.g., DHFR, TS) Compound->Enzyme Competes with endogenous pyrimidines Kinase Protein Kinase (e.g., EGFR, PIM-1) Compound->Kinase Binds to ATP pocket QS_Receptor QS Receptor (e.g., LuxR-type) Compound->QS_Receptor Mimics AHL signal Nucleotides Nucleotide Pool (dATP, dGTP, dCTP, dTTP) Enzyme->Nucleotides Inhibition DNA_Synth DNA Synthesis & Repair Nucleotides->DNA_Synth Depletion Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Cycle Disruption Signaling Downstream Signaling Kinase->Signaling Inhibition ATP ATP ATP->Kinase Proliferation Cell Proliferation & Survival Signaling->Proliferation Blocks Virulence Virulence & Biofilm Gene Expression QS_Receptor->Virulence Antagonism AHL AHL Signal AHL->QS_Receptor Pathogenesis Bacterial Pathogenesis Virulence->Pathogenesis Suppression

Caption: Postulated mechanisms of action for this compound.

Part 3: Experimental Workflows for Mechanism of Action Elucidation

To systematically validate or refute the postulated mechanisms, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad phenotypic screening to specific target engagement assays.

Workflow 1: Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the biological context in which the compound is active.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line to determine cytotoxic potency and selectivity.

  • Trustworthiness: This protocol is self-validating through the inclusion of both positive and vehicle controls, ensuring that the observed effects are due to the compound. The use of multiple cell lines, including a non-cancerous one, provides an initial assessment of the therapeutic window.

Workflow 2: Target Class Identification

Based on the results of the phenotypic screen, subsequent experiments can be designed to narrow down the potential mechanism.

Experimental_Workflow_MoA cluster_tier2 Tier 2: Hypothesis-Driven Assays cluster_tier3 Tier 3: Target Validation & Engagement Start This compound Pheno_Screen Tier 1: Phenotypic Screening (Cytotoxicity, Antimicrobial, Anti-biofilm assays) Start->Pheno_Screen Decision1 Is Compound Active? Pheno_Screen->Decision1 Kinase_Assay Kinase Panel Screen Decision1->Kinase_Assay Yes Metabolic_Assay Cellular Thermal Shift Assay (CETSA) or Antimetabolite Rescue Assay Decision1->Metabolic_Assay Yes QS_Assay QS Reporter Strain Assay (e.g., C. violaceum CV026) Decision1->QS_Assay Yes End Mechanism of Action Elucidated Decision1->End No (Inactive) Decision2 Target Class Identified? Kinase_Assay->Decision2 Metabolic_Assay->Decision2 QS_Assay->Decision2 Decision2->Pheno_Screen No (Refine Hypothesis) Biochem_Assay Biochemical Assay (Recombinant Protein) Decision2->Biochem_Assay Yes Western_Blot Western Blot for Downstream Signaling Biochem_Assay->Western_Blot Binding_Assay Biophysical Binding Assay (SPR, ITC) Western_Blot->Binding_Assay Binding_Assay->End

Caption: Tiered experimental workflow for MoA elucidation.

Protocol: Quorum Sensing Inhibition Assay

This protocol uses a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system.[9]

  • Strain Preparation: Grow C. violaceum CV026 overnight in LB broth. Dilute the culture to an OD₆₀₀ of 0.1.

  • Assay Setup: In a 96-well plate, add the diluted bacterial culture. Add this compound at various concentrations. Add a constant, sub-maximal concentration of the AHL signal molecule (e.g., C6-HSL) to induce violacein production.

  • Incubation: Incubate the plate at 30°C for 16-24 hours with shaking.

  • Quantification: Measure bacterial growth by reading the OD₇₂₀. Lyse the cells with SDS and quantify the violacein pigment by measuring absorbance at 577 nm.

  • Analysis: Calculate the specific production of violacein (OD₅₇₇ / OD₇₂₀). A dose-dependent decrease indicates QS inhibition.[9]

  • Causality Explained: This assay directly tests the hypothesis that the compound interferes with QS signaling. By providing an exogenous AHL signal, we can specifically assess if the compound blocks the reception of this signal, distinguishing it from effects on bacterial growth or pigment synthesis itself.

Workflow 3: Specific Target Engagement and Validation

Once a putative target class is identified, direct engagement must be confirmed.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of this compound.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody against the putative target protein (e.g., DHFR, PIM-1 kinase).

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a shift in the melting curve to higher temperatures indicates that the compound has bound to and stabilized the target protein.

  • Authoritative Grounding: This method provides direct evidence of target engagement within the complex milieu of the cell, offering a higher degree of confidence than purely biochemical assays.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, its chemical structure, rooted in the pharmacologically privileged pyrimidine scaffold, suggests several compelling avenues for investigation. By employing a systematic and hypothesis-driven experimental approach, from broad phenotypic screening to direct target engagement assays, researchers can effectively elucidate its biological function. The protocols and frameworks provided in this guide offer a robust pathway to not only define the compound's mechanism but also to unlock its full therapeutic potential.

References

Biological activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound derivatives, a class of compounds demonstrating significant potential in contemporary drug discovery. We will delve into their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its biological relevance is profound.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutic agents.[2] The chemical versatility of the pyrimidine core, with its multiple reactive sites, allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

Consequently, pyrimidine-based compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Marketed drugs such as the anti-HIV agent Stavudine and the anticancer drug Gemcitabine feature a pyrimidine core, underscoring its therapeutic significance.[1]

This guide focuses on a specific, highly promising subclass: This compound derivatives . This scaffold combines the privileged pyrimidine ring with a flexible ethylenediamine linker.[5] This unique architecture creates a bidentate ligand capable of forming stable complexes with biological targets and provides a vector for introducing diverse chemical functionalities, making it an exceptionally valuable scaffold for designing novel, targeted therapeutics.[5][6]

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is accessible through several established organic chemistry pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A primary and efficient method involves the direct reaction of a halo-pyrimidine, typically 2-chloropyrimidine, with an excess of ethylenediamine or its derivatives. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack by the primary amine of the diamine at the C2 position, displacing the chloride leaving group.

General Protocol: Synthesis via SNAr

  • Reactant Preparation: Dissolve 2-chloropyrimidine (1 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add an excess of the desired diamine (e.g., N-Boc-protected ethylenediamine, 2-3 eq) to the solution. The excess diamine helps to minimize the formation of undesired bis-substituted products.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1-1.5 eq), to neutralize the HCl generated during the reaction.[7]

  • Reaction Condition: Stir the mixture at reflux for several hours (typically 18-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is then diluted with an aqueous solution (e.g., Na2CO3) and extracted with an organic solvent like dichloromethane (CH2Cl2).[7] The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N1-(pyrimidin-2-yl)diamine derivative.

Reductive Amination

Reductive amination offers a versatile route to introduce further diversity. This method involves reacting an aldehyde or ketone with the primary amine of a pre-formed amino-pyrimidine scaffold, followed by the reduction of the resulting imine intermediate with an agent like sodium borohydride (NaBH4).[5] This pathway is particularly useful for adding a wide range of substituents to the terminal nitrogen of the diamine chain.[7]

G cluster_0 Synthesis Workflow Start 2-Chloropyrimidine + Diamine Derivative Reaction Nucleophilic Substitution (Solvent, Base, Reflux) Start->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product N1-(Pyrimidin-2-YL)ethane- 1,2-diamine Derivative Purification->Product Step 4

Caption: Generalized workflow for the synthesis of target derivatives.

The Spectrum of Biological Activities

The this compound scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-documented antimicrobial agents.[1][3] The structural similarity of the pyrimidine ring to the purine and pyrimidine bases of nucleic acids allows these compounds to interfere with essential microbial processes. Several amino derivatives of pyrimidine have demonstrated potent antibacterial and antifungal activity.[2][3]

The mechanism of action for some pyrimidine-based antibacterials involves the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[3] Derivatives of the this compound class can be rationally designed to enhance these interactions. For instance, modifying the terminal amine with bulky or electronegative groups can significantly influence their antimicrobial potency and spectrum.[8]

Compound Class Organism Activity (MIC, µg/mL) Reference
Thienopyrimidine DerivativesE. coli1.0[2]
Thienopyrimidine DerivativesP. aeruginosa1.0[2]
Fused Pyrimidine AnalogsS. aureusActive[1]
Fused Pyrimidine AnalogsB. subtilisActive[3]

Table 1: Representative antimicrobial activities of pyrimidine derivatives.

Anticancer Activity

The development of novel anticancer agents is a critical area of research where pyrimidine derivatives have made a substantial impact.[9] Their ability to act as kinase inhibitors or to disrupt DNA synthesis makes them potent antiproliferative agents.[10]

Derivatives of this compound are structurally analogous to known kinase inhibitors, suggesting they may target signaling pathways crucial for cancer cell proliferation and survival.[10] Studies have shown that various pyrimidine derivatives exhibit significant in vitro antitumor activity against a broad panel of human tumor cell lines, including leukemia, lung, colon, and breast cancer.[9][11] Some compounds have demonstrated high selectivity, particularly against leukemia cell lines.[9]

Compound Class Cell Line Activity (log10 GI50) Reference
Pyridine-fused PyrimidinesLeukemia Panel-4.7[9]
Thienopyridine DerivativesHepG-2 (Liver)Low µM[11]
Thienopyridine DerivativesHCT-116 (Colon)Low µM[11]
Pyrimidine-2(1H)-thionesMCF-7 (Breast)Dose-dependent[12]

Table 2: Antiproliferative activity of selected pyrimidine derivatives.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Activates Derivative Pyrimidine Derivative (Kinase Inhibitor) Derivative->Receptor Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Simplified pathway showing kinase inhibition by pyrimidine derivatives.

Antiviral Activity

The threat of viral infections necessitates the continuous discovery of new antiviral agents.[13][14] Pyrimidine-containing compounds have been extensively investigated and patented for their potent activity against a wide array of viruses, including influenza, HIV, hepatitis B and C (HCV), and human coronaviruses.[13][14][15]

The mechanism often involves the inhibition of viral enzymes essential for replication. The this compound scaffold allows for the introduction of side chains that can mimic natural substrates or bind to allosteric sites on viral polymerases or proteases. For example, recent studies on pyrimido[4,5-d]pyrimidines, a closely related scaffold, revealed remarkable efficacy against human coronavirus 229E (HCoV-229E).[10] The introduction of specific groups, such as cyclobutyl or cyclopentyl moieties, has been shown to dramatically improve antiviral potency against influenza viruses.[16]

Compound Class Virus Activity (EC50, µM) Selectivity Index (SI) Reference
2-amino-pyrimidine derivativeInfluenza A0.01 - 0.1>500[16]
2-amino-pyrimidine derivativeInfluenza B0.01 - 0.1>500[16]
Pyrimido[4,5-d]pyrimidineHCoV-229EPotent ActivityNot specified[10]

Table 3: Antiviral efficacy of representative pyrimidine derivatives.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following are standard, self-validating protocols for assessing the biological activities described above.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO2 at 37°C.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting viability against the logarithm of the compound concentration.

A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound framework represents a highly adaptable and promising scaffold in the landscape of modern drug discovery. The synthetic accessibility of these derivatives, combined with their demonstrated broad-spectrum biological activities—spanning antimicrobial, anticancer, and antiviral applications—positions them as prime candidates for further development.

Future research should focus on expanding the chemical diversity around this core, exploring novel substitutions on both the pyrimidine ring and the diamine linker to optimize potency and selectivity. Deeper mechanistic studies are required to elucidate the specific molecular targets and pathways for the most active compounds. Ultimately, translating the promising in vitro results into in vivo efficacy and favorable safety profiles will be the critical next step in realizing the full therapeutic potential of this remarkable class of molecules.

References

An In-depth Technical Guide to N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS: 137583-05-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a distinct chemical entity identified by CAS number 137583-05-2, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its potential applications, particularly in drug discovery. The structural motif of a pyrimidine ring linked to an ethylenediamine moiety suggests a versatile scaffold for the development of novel therapeutic agents and functional materials. This document serves as an essential resource for researchers aiming to harness the potential of this compound in their scientific endeavors.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrimidine ring bonded to an ethylenediamine functional group. This unique combination of a nitrogen-rich aromatic system and a flexible diamine chain imparts specific chemical characteristics that are valuable for various applications.

PropertyValueSource(s)
CAS Number 137583-05-2[1]
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
Canonical SMILES C1=CN=C(N=C1)NCCNInferred from structure
Purity (Typical) ≥95%[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction, followed by a deprotection step. This method is adapted from established procedures for the synthesis of homologous N1-(pyrimidin-2-yl)alkane-1,n-diamines.[2] The core principle involves the reaction of 2-chloropyrimidine with a mono-protected ethylenediamine, which allows for selective monosubstitution on the pyrimidine ring.

Reaction Scheme

Synthesis_Scheme reagent1 2-Chloropyrimidine intermediate tert-butyl (2-((pyrimidin-2-yl)amino)ethyl)carbamate reagent1->intermediate TEA, MeOH, Reflux reagent2 N-Boc-ethylenediamine reagent2->intermediate product This compound intermediate->product TFA, CH2Cl2

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of tert-butyl (2-((pyrimidin-2-yl)amino)ethyl)carbamate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-ethylenediamine (1 equivalent) in methanol (MeOH).

  • Addition of Reagents: To this solution, add triethylamine (TEA, 1 equivalent) followed by 2-chloropyrimidine (1 equivalent). The use of an excess of the diamine can also favor the formation of the mono-substituted product.[2]

  • Reaction Conditions: Stir the reaction mixture at reflux for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dilute the residue with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extract with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound (Final Product)

  • Deprotection Setup: Dissolve the purified intermediate from Part A (1 equivalent) in dry dichloromethane (CH₂Cl₂).

  • Addition of Deprotecting Agent: Add trifluoroacetic acid (TFA, 20 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for approximately 3.5 hours.

  • Finalization: Following the completion of the deprotection, the final product, this compound, can be isolated and purified.

Potential Applications in Drug Discovery and Beyond

The structural features of this compound make it a compelling candidate for various applications, particularly in the field of medicinal chemistry. The pyrimidine core is a well-established privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3]

Scaffold for Biologically Active Molecules

The 2-aminopyrimidine moiety is a cornerstone in the design of a wide array of therapeutic agents.[4] Derivatives have shown diverse biological activities, including:

  • Anticancer Agents: The pyrimidine ring is a key component of many anticancer drugs.[5]

  • Antimicrobial and Antiviral Compounds: The nitrogen-rich nature of the pyrimidine ring lends itself to interactions with biological targets in pathogens.[4]

  • Enzyme Inhibitors: Specifically, pyrimidine and pyridine diamine derivatives have been investigated as cholinesterase inhibitors for potential use in neurodegenerative diseases.[2] The presence of two adjacent nitrogen atoms in the 2-aminopyrimidine structure can also confer chelating activity.[6]

  • β-Glucuronidase Inhibitors: 2-aminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions.[7]

The ethylenediamine side chain provides a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Ligand in Coordination Chemistry

By analogy to its pyridine counterpart, N1-(Pyridin-2-yl)ethane-1,2-diamine, the pyrimidinyl diamine can act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This property can be exploited in the development of:

  • Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): These materials have applications in gas storage, separation, and catalysis.[8]

  • Fluorescent Probes: The molecular structure can be engineered to create sensors for specific analytes.[8]

Analytical Characterization (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the ethylenediamine chain, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the carbon atoms of the pyrimidine ring and the ethylenediamine backbone.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine groups and C=N and C=C stretching of the pyrimidine ring.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a molecule with considerable untapped potential. Its straightforward synthesis, combined with the proven biological and material science applications of the 2-aminopyrimidine scaffold, makes it an attractive building block for innovation. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and applications of this promising compound, paving the way for new discoveries in drug development and materials science.

References

Whitepaper: A Multi-Pronged Strategy for Unveiling the Therapeutic Targets of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of a bioactive small molecule is merely the first step in a long and complex drug development journey. While phenotypic screens can reveal a compound's potential, true progress is contingent upon identifying its molecular target(s). This deconvolution is critical for understanding the mechanism of action, optimizing for potency and selectivity, and anticipating potential toxicities.[1] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of therapeutic targets for N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a compound built upon a 2-aminopyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases.[2][3] Our strategy integrates computational prediction with robust experimental validation, providing a clear, actionable workflow for researchers aiming to translate a promising chemical entity into a viable therapeutic candidate.

The Rationale: Why Target Identification is Non-Negotiable

This compound, while structurally defined[4][5][6], represents an "orphan compound" in that its specific biological targets are not well-documented in public literature.[7] The 2-aminopyrimidine core, however, is a well-trodden path in oncology and immunology, forming the backbone of numerous FDA-approved kinase inhibitors.[3][8] This structural precedent strongly suggests that the primary targets of our compound may reside within the human kinome.

The imperative to identify these targets is threefold:

  • Mechanistic Clarity: To understand how the compound exerts its biological effect.

  • Lead Optimization: Knowledge of the target's binding pocket allows for rational, structure-based design to improve affinity and selectivity.

  • Safety and Toxicology: Identifying "off-targets" is crucial for predicting and mitigating adverse effects long before clinical trials.[9]

Our approach is designed as a funnel, beginning with broad, computationally-driven hypotheses and progressively narrowing the field to a small number of high-confidence, validated targets.

Phase 1: In Silico Target Prediction — Generating Testable Hypotheses

The initial phase of target discovery leverages computational power to mine vast biological and chemical databases, offering a time- and cost-effective strategy to generate initial hypotheses.[10][11][12][13] This avoids the resource-intensive nature of purely experimental screening against the entire proteome.

Ligand-Based Similarity Searching

This method operates on the principle that structurally similar molecules often share similar biological targets.[11] We will use the structure of this compound as a query to search chemogenomic databases like ChEMBL and PubChem.

  • Rationale: The 2-aminopyrimidine core is a known hinge-binding motif for many protein kinases.[8] This search will likely identify known kinase inhibitors with high structural similarity, providing an immediate, rank-ordered list of candidate kinase families (e.g., EGFR, VEGFR, BTK) to investigate.[2][14]

  • Tools: TargetHunter, SwissTargetPrediction, ChEMBL.[11]

Structure-Based Reverse Docking

In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens our single compound against a large library of protein crystal structures.[13]

  • Rationale: This unbiased approach can identify potential targets beyond the kinome. By calculating binding energies across hundreds or thousands of protein structures, we can flag unexpected binders that would be missed by similarity searching alone. This is crucial for identifying novel mechanisms or potential off-target liabilities.

  • Process: The 3D conformer of this compound is computationally docked into the binding sites of a protein library, and interactions are scored based on predicted binding affinity.

The outputs from these computational methods provide not a definitive answer, but a focused list of high-probability candidate targets for subsequent experimental validation.

cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Output cluster_2 Phase 2: Experimental Validation compound N1-(Pyrimidin-2-YL) ethane-1,2-diamine Structure ligand_based Ligand-Based Search (e.g., TargetHunter, ChEMBL) compound->ligand_based Chemical Similarity structure_based Structure-Based Search (Reverse Docking) compound->structure_based 3D Conformer hypothesis_list Prioritized List of Candidate Protein Targets (Kinases, Off-Targets) ligand_based->hypothesis_list structure_based->hypothesis_list experimental Proceed to Wet Lab Validation (Kinome Profiling, CETSA, AC-MS) hypothesis_list->experimental Hypothesis-Driven

Caption: In Silico Target Identification Workflow.

Phase 2: Experimental Target Identification & Engagement

With a list of putative targets, we transition to the laboratory to empirically test these predictions and discover novel interactors. We will employ a combination of hypothesis-driven and unbiased screening methods.

Hypothesis-Driven: Kinome Profiling

Given the strong structural rationale, the most logical first step is to assess the compound's activity across the human kinome.[15] Kinase profiling services provide rapid and comprehensive data on inhibitor selectivity.[16][17]

  • Rationale: This experiment directly tests the primary hypothesis generated from in silico analysis. It provides a selectivity profile, distinguishing between potent primary targets and weaker off-targets, which is invaluable for guiding future optimization.[18]

  • Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (typically >300). The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

Kinase TargetFamily% Inhibition @ 1 µMClassification
EGFRTyrosine Kinase98%Potent Hit
VEGFR2Tyrosine Kinase95%Potent Hit
SRCTyrosine Kinase85%Strong Hit
BTKTyrosine Kinase45%Moderate Hit
CDK2Ser/Thr Kinase15%Weak/No Hit
ROCK1Ser/Thr Kinase8%Weak/No Hit

This table contains hypothetical data for illustrative purposes.

Unbiased Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify targets without preconceived bias, we use an affinity-based proteomics approach.[1] This technique isolates proteins from a complex cellular lysate that physically bind to our compound.[19][20]

  • Rationale: AC-MS is a powerful discovery tool that is not limited to a specific protein class.[21] It can confirm predicted targets and, more importantly, uncover entirely novel binding partners that may explain the compound's phenotype.

  • Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to activated sepharose beads. A control is prepared using beads with no ligand.

  • Lysate Preparation: Culture and harvest cells (e.g., a relevant cancer cell line) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads, allowing proteins to bind.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins from the beads using a competitive binder, a denaturing solution (e.g., SDS-PAGE sample buffer), or by changing pH.

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise protein bands, and identify them using tryptic digestion followed by LC-MS/MS analysis. Compare hits from the compound beads to the control beads to identify specific binders.

cluster_0 AC-MS Workflow start Immobilize Compound on Beads incubate Incubate Lysate with Beads start->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Identify Proteins by LC-MS/MS elute->analyze cluster_0 CETSA Workflow treat 1. Treat Intact Cells (Vehicle vs. Compound) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 4. Centrifuge to Separate Soluble vs. Precipitated Protein lyse->centrifuge detect 5. Detect Soluble Target Protein (e.g., Western Blot) centrifuge->detect analyze 6. Plot Melting Curve & Analyze Shift detect->analyze

References

The Architectural Nuances of N1-(Pyrimidin-2-YL)ethane-1,2-diamine: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, both natural and synthetic.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the machinery of life.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The strategic placement of substituents on the pyrimidine ring can profoundly influence the molecule's pharmacological profile, making the exploration of its structure-activity relationship (SAR) a critical endeavor in the quest for novel and effective drugs.[5]

This guide focuses on the nuanced SAR of a specific, yet highly promising scaffold: N1-(pyrimidin-2-yl)ethane-1,2-diamine. We will delve into the synthetic strategies employed to modify this core structure and analyze how these modifications impact its biological activity, with a particular emphasis on its role as an enzyme inhibitor.

The N1-(Pyrimidin-2-YL)alkane-1,n-diamine Scaffold as a Privileged Motif for Cholinesterase Inhibition

Recent research has highlighted the potential of N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives as potent inhibitors of cholinesterases, enzymes pivotal in the regulation of neurotransmission.[6][7] Dysregulation of cholinesterase activity is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. The general structure of these inhibitors consists of a 2-aminopyrimidine head, a flexible diaminoalkyl linker, and a terminal amino group that can be functionalized with various substituents. This modular design allows for systematic modifications to probe the SAR and optimize inhibitory potency and selectivity.

Synthetic Strategy: A Pathway to Structural Diversity

The synthesis of N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives is a multi-step process that allows for the introduction of diversity at key positions of the scaffold. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of N1-(pyrimidin-2-yl)alkane-1,n-diamine Derivatives [6]

  • Protection of the Diamine: To a solution of an appropriate N-Boc-diaminoalkane (e.g., N-Boc-1,5-diaminopentane or N-Boc-1,6-diaminohexane) in methanol, add triethylamine (TEA) and 2-chloropyrimidine.

  • Reaction: Stir the mixture at reflux for 20 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dilute the residue with a saturated aqueous solution of Na2CO3 and extract with dichloromethane.

  • Purification: Dry the combined organic layers over Na2SO4, filter, and evaporate the solvent. Purify the crude material by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dry dichloromethane and add trifluoroacetic acid (TFA).

  • Final Product Formation: Stir the solution at room temperature for 3.5 hours to yield the N1-(pyrimidin-2-yl)alkane-1,n-diamine.

  • Terminal Amine Functionalization: The terminal primary amine can be further reacted with a variety of electrophiles (e.g., aldehydes followed by reduction, or activated carboxylic acids) to generate a library of N-substituted derivatives.

Diagram of the Synthetic Workflow

synthetic_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Diversification reactants1 N-Boc-diaminoalkane 2-Chloropyrimidine TEA, MeOH product1 N-Boc-N'-(pyrimidin-2-yl)alkane-1,n-diamine reactants1->product1 Reflux, 20h reactant2 N-Boc protected intermediate TFA, CH2Cl2 product1->reactant2 product2 N1-(pyrimidin-2-yl)alkane-1,n-diamine reactant2->product2 RT, 3.5h reactant3 N1-(pyrimidin-2-yl)alkane-1,n-diamine R-CHO, NaBH4 or R-COOH (activated) product2->reactant3 product3 N-Substituted derivatives reactant3->product3 Various conditions

Caption: General synthetic scheme for N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the N1-(pyrimidin-2-yl)alkane-1,n-diamine scaffold have yielded crucial insights into the structural requirements for potent cholinesterase inhibition. The key areas of modification include the length of the alkyl linker and the nature of the substituent on the terminal nitrogen.

The Influence of the Alkyl Linker Length

Studies comparing derivatives with pentane-1,5-diamine and hexane-1,6-diamine linkers have revealed that the length of the aliphatic chain is a critical determinant of inhibitory potency. For a series of N-benzyl substituted analogs, a longer, six-methylene chain generally leads to higher inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to a five-methylene chain.[6] This suggests that the longer linker allows for optimal positioning of the terminal aromatic moiety within the active site of the enzyme, potentially reaching the peripheral anionic site (PAS) while the pyrimidine head interacts with the catalytic anionic site (CAS).

Compound SeriesLinker LengthGeneral Observation on Cholinesterase InhibitionReference
N-Aryl-N'-(pyrimidin-2-yl)alkane-1,n-diamines5 carbons (pentane)Lower inhibitory potency[6]
N-Aryl-N'-(pyrimidin-2-yl)alkane-1,n-diamines6 carbons (hexane)Higher inhibitory potency[6]
The Role of the Terminal Substituent

The nature of the substituent on the terminal nitrogen atom plays a pivotal role in modulating the inhibitory activity.

  • Aromatic Substituents: The introduction of an unsubstituted phenyl ring on the terminal nitrogen of the hexanediamine linker results in potent AChE inhibition.[6]

  • Substituted Phenyl Rings:

    • Electron-donating groups: The presence of electron-donating groups, such as hydroxyl or methoxy groups, on the phenyl ring can influence activity. For instance, a 3-hydroxyphenyl or a 2,3-dihydroxyphenyl group maintains potent AChE inhibition.[6] A 3-methoxy-4-hydroxyphenyl substituent leads to strong BChE inhibition.[6]

    • Electron-withdrawing groups: The introduction of a halogen atom in the para position of the phenyl ring generally leads to a significant decrease in AChE inhibitory potency.[6]

  • Heterocyclic Substituents: Replacing the phenyl ring with a heterocyclic moiety, such as indole, can result in potent and selective BChE inhibition.[6]

  • Amide vs. Amine Linker: Interestingly, replacing the terminal secondary amine with an amide functionality leads to a drastic reduction in the inhibitory potency towards both cholinesterases.[7] This highlights the importance of the basicity and hydrogen bonding capacity of the terminal nitrogen for effective interaction with the enzyme's active site.

Diagram of Key SAR Findings

SAR_summary cluster_scaffold N1-(Pyrimidin-2-YL)alkane-1,n-diamine Scaffold cluster_modifications Structural Modifications and Activity Trends scaffold linker Alkyl Linker Length (n=5 vs n=6) scaffold->linker Modify here terminal_sub Terminal Substituent (R) scaffold->terminal_sub Modify here amide_link Amine to Amide Linker scaffold->amide_link Modify here linker_activity Longer linker (n=6) generally increases activity linker->linker_activity terminal_activity Aromatic/Heterocyclic groups are favorable. Substitution pattern is critical. terminal_sub->terminal_activity amide_activity Decreases activity significantly amide_link->amide_activity

Caption: Summary of the structure-activity relationship for N1-(pyrimidin-2-yl)alkane-1,n-diamine derivatives.

Future Perspectives and Conclusion

The this compound scaffold and its longer-chain analogs represent a promising starting point for the design of novel enzyme inhibitors. The SAR studies conducted so far have provided a foundational understanding of the key structural features required for potent cholinesterase inhibition. The modular nature of the scaffold allows for extensive chemical exploration.

Future research in this area should focus on:

  • Systematic SAR of the Ethane-1,2-diamine Linker: While longer chains have shown promise, a detailed investigation of the shorter ethane linker is warranted to fully understand the spatial requirements of the enzyme's active site.

  • Expansion of Terminal Substituents: A broader range of aromatic and heterocyclic substituents should be explored to fine-tune potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise binding modes of these inhibitors through co-crystallization studies and advanced molecular modeling will be invaluable for rational drug design.

  • Exploration of Other Therapeutic Targets: Given the versatility of the pyrimidine core, derivatives of this compound should be screened against other relevant biological targets, such as kinases and other enzymes implicated in disease.

References

An In-depth Technical Guide to Exploring the Chemical Space of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged core in numerous therapeutic agents. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific scaffold, N1-(Pyrimidin-2-YL)ethane-1,2-diamine, combines the versatile pyrimidine ring with a flexible ethylenediamine linker, presenting a rich molecular framework for generating analogs with diverse pharmacological profiles. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically explore the chemical space of these analogs. We will traverse the modern drug discovery workflow, from rational in silico design and computational screening to strategic chemical synthesis and robust biological evaluation, culminating in the analysis of structure-activity relationships (SAR).

The core directive of this guide is to empower research teams by elucidating not just the "how" but the "why" behind each methodological choice. By integrating computational prediction with proven synthetic strategies and targeted biological assays, we can navigate the vast chemical space efficiently, increasing the probability of identifying novel drug candidates with superior efficacy and safety profiles.

Part 1: Computational Exploration and In Silico Design

In modern drug discovery, beginning with computational methods is a cost- and time-effective strategy to prioritize resources. By building and screening a virtual library of analogs, we can identify compounds with the highest likelihood of biological activity before committing to resource-intensive chemical synthesis.

Virtual Library Design and High-Throughput Screening (HTS)

The initial step is to define the chemical space to be explored. This involves creating a virtual library of this compound analogs by systematically modifying three key regions of the scaffold:

  • The Pyrimidine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, hydroxyl groups) at positions 4, 5, and 6.

  • The Ethylenediamine Linker: Modifying the linker length, rigidity, or introducing substituents on the carbon or nitrogen atoms.

  • The Terminal Amine (NH2): Replacing it with secondary or tertiary amines, amides, sulfonamides, or other functional groups.

This process can generate a vast library of virtual compounds, often numbering in the millions or even billions, which can be sourced from commercial databases like Enamine REAL, ZINC, or PubChem.

The Virtual Screening Workflow

A robust virtual screening workflow is essential to efficiently triage this large library. It typically follows a multi-step, funnel-like approach to narrow down the candidates.

G cluster_design In Silico Design & Screening Lib Virtual Library Generation (>1B Compounds) Filt Physicochemical Filtering (Lipinski's Rule of 5, etc.) Lib->Filt Filter Dock High-Throughput Molecular Docking Filt->Dock Screen ADMET ADMET Prediction (Absorption, Toxicity, etc.) Dock->ADMET Profile SAR QSAR & Hit Prioritization ADMET->SAR Analyze Hits Prioritized Virtual Hits (~100-500 Compounds) SAR->Hits Select G cluster_synthesis General Synthetic Strategy Start 2-Chloropyrimidine Core N1-(Pyrimidin-2-YL) ethane-1,2-diamine (Core Scaffold) Start->Core S_NAr with Ethylenediamine Protect Protecting Group Chemistry (e.g., Boc) Core->Protect Diversify Diversification Reactions (e.g., Buchwald-Hartwig, Suzuki Coupling) Protect->Diversify Final Final Analog Library Diversify->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify

The N1-(Pyrimidin-2-YL)ethane-1,2-diamine Scaffold in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules and a multitude of approved therapeutic agents.[1] This technical guide provides an in-depth analysis of a specific, highly versatile derivative: N1-(Pyrimidin-2-YL)ethane-1,2-diamine. We will explore its fundamental chemical properties, robust synthetic protocols, and its pivotal role as a foundational scaffold in the development of targeted therapies. Through detailed case studies in oncology and fibrotic diseases, this paper will illuminate the structure-activity relationships (SAR) that drive potency and selectivity. Detailed, field-tested experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate derivatives based on this core, empowering the next wave of drug discovery.

Introduction to a Privileged Scaffold

The this compound molecule is a bifunctional organic compound featuring a 2-aminopyrimidine core linked to an ethylenediamine tail. This unique architecture combines the biological relevance of the pyrimidine ring—a key component of nucleic acids—with the conformational flexibility and hydrogen-bonding capacity of the diamine linker.[2] This combination makes it an exceptionally valuable starting point for building libraries of compounds aimed at a diverse range of biological targets.[3][4]

The 2-aminopyrimidine moiety frequently serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the ATP-binding pocket.[5] The ethylenediamine linker provides a versatile vector for introducing various substituents. By modifying the terminal amine, medicinal chemists can modulate physicochemical properties such as solubility and cell permeability, and strategically position pharmacophoric groups to achieve high-affinity interactions with the target protein. This guide will delve into the practical application of this scaffold in creating potent and selective therapeutic candidates.

Synthesis and Characterization

The synthesis of the this compound core and its derivatives is typically achieved through a reliable and scalable nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Route

The most common pathway involves the reaction of 2-chloropyrimidine with a diamine, such as N-Boc-protected ethylenediamine, in the presence of a non-nucleophilic base like triethylamine (TEA).[6]

  • Causality of Reagent Choice:

    • 2-Chloropyrimidine: The chlorine atom is an effective leaving group, activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, making the C2 position susceptible to nucleophilic attack.

    • N-Boc-ethylenediamine: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent the diamine from reacting at both ends, ensuring monosubstitution. It can be easily removed later under acidic conditions.

    • Triethylamine (TEA): This tertiary amine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the reacting amine, which would render it non-nucleophilic and halt the reaction.

    • Methanol (MeOH) or Ethanol (EtOH): These polar protic solvents are chosen for their ability to solubilize the reactants and facilitate the reaction, which is often carried out at reflux to ensure a reasonable reaction rate.[6][7]

A diagram illustrating this general workflow is presented below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Purification R1 2-Chloropyrimidine P1 Boc-Protected Intermediate R1->P1 SNAr Reaction R2 N-Boc-ethylenediamine R2->P1 C1 Solvent (e.g., MeOH) Base (e.g., TEA) C2 Reflux, 12-24h P2 Deprotection (TFA/HCl) P1->P2 Acidic Cleavage P3 This compound P2->P3 P4 Purification (Column Chromatography) P3->P4

Caption: General workflow for the synthesis of the core scaffold.

Structural Verification

Confirmation of the synthesized product's identity and purity is critical. A multi-technique approach ensures a self-validating system:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the absence of significant impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Core Applications in Medicinal Chemistry

The this compound scaffold has proven to be a highly fruitful starting point for developing potent inhibitors for various therapeutic targets.

Case Study 1: Anticancer Agents - Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process in cell division.[8] Its overexpression is linked to tumorigenesis, making it a high-value target for cancer therapy.[9][10] Derivatives of the 2-aminopyrimidine scaffold have been instrumental in developing potent and selective PLK4 inhibitors.[10]

In a landmark study, a series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for PLK4 inhibitory activity.[10] The core scaffold acted as the hinge-binding motif, while modifications on the diamine linker explored the nearby solvent-exposed region of the ATP pocket, leading to the discovery of highly potent compounds.

G cluster_mods Chemical Modification (R-groups) Scaffold N1-(Pyrimidin-2-YL) ethane-1,2-diamine Core Scaffold Mod1 R = Aromatic Group Scaffold->Mod1 Mod2 R = Heterocyclic Group Scaffold->Mod2 Mod3 R = Aliphatic Group Scaffold->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound (e.g., PLK4 Inhibitor '8h') SAR->Lead

Caption: Drug discovery workflow using the pyrimidine scaffold.

The results demonstrated that strategic modifications could yield compounds with nanomolar potency.[10]

CompoundKey Structural FeaturePLK4 IC50 (µM)Reference
Centrinone (Positive Control)0.003[10]
Compound 3r Phenyl-thio linker0.0174[10]
Compound 8h N-piperidinylbenzene linker0.0067 [10]

Table 1: Structure-Activity Relationship data for selected PLK4 inhibitors. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

The data clearly indicates that extending the linker with a piperidinylbenzene moiety (Compound 8h) significantly improved potency over a simpler phenyl-thio group (Compound 3r).[10] This highlights the importance of probing the three-dimensional space of the target's active site.

Case Study 2: Anti-Fibrotic Agents

Fibrosis is a pathological process involving the excessive accumulation of extracellular matrix, leading to organ damage. A study focused on designing novel anti-fibrotic agents based on a 2-(pyridin-2-yl) pyrimidine core, a close analog of our topic scaffold.[3][11] The compounds were evaluated for their ability to inhibit collagen production in hepatic stellate cells.[11]

The research identified two lead compounds with significant anti-fibrotic activity, demonstrating the scaffold's applicability beyond oncology.[11]

CompoundKey Structural FeatureAnti-fibrotic IC50 (µM)Reference
12m p-tolylcarbamoyl group45.69[11]
12q 3,4-difluorophenyl)carbamoyl group45.81[11]

Table 2: Anti-fibrotic activity of lead pyrimidine derivatives.

These findings show that modifying the core with substituted phenylcarbamoyl groups can produce potent inhibitors of fibrotic processes, validating the scaffold's versatility.[3][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring system and its linkers.[12] Key insights from multiple studies include:

  • The 2-Amino Group is Key: The NH group at the 2-position of the pyrimidine ring is crucial for hinge-binding in many kinases. It acts as a hydrogen bond donor, anchoring the molecule in the ATP-binding site.[5]

  • Linker Length and Rigidity: The length and flexibility of the linker (the ethylenediamine portion) are critical. For some targets, a flexible chain is optimal, while for others, incorporating rigid elements like piperidine rings can lock the molecule into a more favorable binding conformation, increasing potency.[13]

  • Terminal Group Exploration: The terminal amine provides a handle for "solvent-front" exploration. Adding groups that can form favorable interactions (hydrogen bonds, hydrophobic interactions) with the solvent-exposed region of the target protein is a proven strategy for enhancing both potency and selectivity.[14]

Experimental Protocols

The following protocols are provided as a validated starting point for researchers.

Protocol 1: Synthesis of Boc-protected this compound

Causality Statement: This protocol utilizes a Boc-protected diamine to ensure mono-alkylation of the pyrimidine ring. The reaction is conducted under reflux to overcome the activation energy of the SNAr reaction.

  • Reagent Preparation: To a solution of N-Boc-1,2-diaminoethane (1.0 eq) in 20 mL of methanol (MeOH), add triethylamine (TEA) (1.1 eq) and 2-chloropyrimidine (1.0 eq).[6]

  • Reaction: Stir the reaction mixture at reflux (approx. 65°C) for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with a saturated aqueous solution of Na2CO3 (25 mL) to neutralize any remaining acid and extract with dichloromethane (CH2Cl2) (3 x 25 mL). The organic solvent extracts the desired product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 to remove residual water, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of CH2Cl2/MeOH, 9.5:0.5) to yield the pure Boc-protected intermediate.[6]

  • Verification: Confirm the structure and purity of the product using ESI-MS and 1H NMR.

Protocol 2: Representative In Vitro PLK4 Kinase Assay

Causality Statement: This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK4. A known potent inhibitor is used as a positive control to validate the assay's performance.

  • Plate Preparation: Add PLK4 enzyme, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP to the wells of a 384-well plate in a suitable kinase buffer.

  • Compound Addition: Add the test compounds (e.g., Compound 8h) across a range of concentrations (e.g., 10-point serial dilution). Include wells with a positive control (e.g., Centrinone) and a negative control (DMSO vehicle).[10]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence-based methods).

  • Data Analysis: Measure the signal from each well. Calculate the percent inhibition for each compound concentration relative to the controls.

  • IC50 Determination: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The this compound scaffold and its close analogs continue to be exceptionally valuable platforms in drug discovery. Their synthetic tractability, coupled with their proven ability to bind to critical therapeutic targets like protein kinases, ensures their continued relevance.[15] Future work will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel modifications to overcome drug resistance, and applying this versatile core to an even broader range of disease targets, including inflammatory and viral diseases.[16] This guide provides the foundational knowledge and practical protocols for researchers to harness the power of this privileged scaffold in their own drug development programs.

References

N1-(Pyrimidin-2-YL)ethane-1,2-diamine NMR and spectral data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol , is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure features a pyrimidine ring—a core component of many biologically active molecules like pharmaceuticals and agrochemicals—linked to a flexible ethylenediamine chain.[2] This unique combination of a rigid, electron-deficient aromatic system and a flexible, nitrogen-rich aliphatic linker makes it a versatile building block for drug development and a potent ligand for forming coordination complexes.[3]

The pyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antivirals.[3] The diamine chain provides multiple hydrogen bonding sites and can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its interaction with biological targets.[4]

Accurate structural elucidation and characterization are paramount to understanding this molecule's function and potential. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—used to confirm the identity and purity of this compound, framed from the perspective of practical application and causal reasoning.

The Analytical Workflow: A Roadmap to Structural Confirmation

The characterization of a synthesized molecule like this compound follows a logical and self-validating workflow. Each analytical step provides a piece of the puzzle, and together, they offer unambiguous confirmation of the molecular structure. The process ensures that the material being studied is indeed the correct compound and is of sufficient purity for subsequent applications.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Provides Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Reveals Connectivity & Skeleton purification->nmr interpretation Integrated Data Analysis ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for chemical structure validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural analysis for organic molecules. It provides detailed information about the chemical environment, quantity, and spatial relationship of hydrogen atoms within the molecule. For this compound, a ¹H NMR spectrum will display distinct signals for each unique proton.

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and, due to its hydrogen bonding capabilities, allows for the observation of exchangeable N-H protons, which might otherwise be broadened or absent in solvents like chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)

The structure of this compound presents five unique proton environments, leading to five distinct signals in the ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

Signal Label Assignment (Protons) Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift & Multiplicity
A H-4, H-6~8.3Doublet (d)2HThese protons are part of the electron-deficient pyrimidine ring, placing them far downfield. They are equivalent by symmetry and are split into a doublet by the adjacent H-5 proton.
B H-5~6.6Triplet (t)1HThis proton is also on the aromatic ring but is coupled to two equivalent protons (H-4 and H-6), resulting in a triplet. It is typically upfield relative to H-4/H-6.
C -NH- (sec. amine)~7.0 - 7.5Broad Triplet (br t)1HThe chemical shift of this exchangeable proton is variable. It often appears as a broad signal and shows coupling to the adjacent methylene group (D), appearing as a triplet.
D -CH₂-NH-~3.4Quartet (q) or (dt)2HThis methylene group is deshielded by two adjacent nitrogen atoms. It is coupled to both the -NH- proton (C) and the other methylene group (E), often resulting in a complex multiplet like a quartet or doublet of triplets.
E -CH₂-NH₂~2.8Triplet (t)2HThis methylene group is adjacent to only one nitrogen, so it appears further upfield than D. It is split into a triplet by the neighboring methylene group (D).
F -NH₂ (prim. amine)~2.0 - 3.0Broad Singlet (br s)2HThese exchangeable protons typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Spectral Analysis (in DMSO-d₆)

This compound has five unique carbon environments, which will result in five signals in the proton-decoupled ¹³C NMR spectrum.

Signal Label Assignment (Carbons) Predicted δ (ppm) Rationale for Chemical Shift
1 C-2~163This carbon is doubly bonded to two electronegative nitrogen atoms within the aromatic ring, causing a significant downfield shift. This is characteristic of the C2 position in 2-aminopyrimidines.
2 C-4, C-6~158These equivalent carbons are part of the C=N double bond system in the ring, placing them far downfield, though slightly upfield of C-2.
3 C-5~110This is the only C-H carbon in the aromatic ring. Its chemical shift is significantly more upfield compared to the other ring carbons, which are bonded to nitrogen.
4 -CH₂-NH-~43This aliphatic carbon is directly attached to the secondary amine nitrogen and is adjacent to the pyrimidine ring, resulting in a moderate downfield shift.
5 -CH₂-NH₂~40This terminal aliphatic carbon is attached to the primary amine nitrogen. It is slightly more shielded (upfield) than carbon 4.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, as it readily forms a protonated molecular ion [M+H]⁺.

  • Expected Molecular Ion:

    • Formula: C₆H₁₀N₄

    • Exact Mass: 138.0905 Da

    • Observed Ion (ESI+): [M+H]⁺ at m/z 139.0983

The fragmentation pattern provides corroborating evidence for the proposed structure. Key bond cleavages can be predicted based on chemical principles, such as the formation of stable carbocations or neutral losses.

G parent [C₆H₁₀N₄ + H]⁺ m/z = 139.0983 frag1 Fragment A [C₄H₄N₃]⁺ m/z = 94.0408 parent->frag1 Loss of C₂H₆N frag2 Fragment B [C₅H₆N₃]⁺ m/z = 108.0561 parent->frag2 Loss of CH₄N₂ frag3 Fragment C [C₂H₇N₂]⁺ m/z = 59.0609 parent->frag3 Loss of C₄H₄N₂

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by features corresponding to its amine and aromatic functionalities.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Significance
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two distinct peaks in this region is a hallmark of a primary amine group.
3350 - 3250N-H StretchSecondary Amine (-NH-)A single, often sharp peak confirming the secondary amine linker.
3100 - 3000C-H StretchAromatic C-H (pyrimidine ring)Indicates the presence of the aromatic system.
2980 - 2850C-H StretchAliphatic C-H (-CH₂-)Confirms the presence of the ethylenediamine backbone.
~1650N-H BendPrimary Amine (-NH₂)A strong scissoring vibration that is characteristic of primary amines.
1620 - 1550C=N and C=C StretchPyrimidine RingA series of sharp, strong absorptions that constitute the fingerprint of the pyrimidine ring.[2]

Standard Operating Procedures (SOPs)

SOP-01: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): For optimal spectral quality (shimming), filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. The sample is now ready for analysis.

SOP-02: Analysis by ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion electrospray mode (ESI+).

  • Infusion: Introduce the sample into the instrument via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value for the protonated molecule. If performing MS/MS, select the parent ion (m/z 139.1) and acquire the fragmentation spectrum.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the proton and carbon frameworks, respectively. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. Finally, infrared spectroscopy provides rapid verification of the key functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing the precise molecular identity and purity of this valuable chemical building block.

References

Methodological & Application

Application Notes and Protocols for Evaluating N1-(Pyrimidin-2-YL)ethane-1,2-diamine in Cholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cholinesterase Inhibition and the Promise of Pyrimidine Derivatives

Cholinesterase inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine.[1][2][3][4] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft, a mechanism that is therapeutically beneficial in the management of various neurological disorders, most notably Alzheimer's disease and myasthenia gravis.[2][3] The two primary cholinesterase enzymes in the human body are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While both hydrolyze acetylcholine, AChE is the primary cholinesterase in the brain and at neuromuscular junctions, making it a key target for drug development in neurodegenerative diseases.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. In the context of neurodegenerative disorders, pyrimidine derivatives have emerged as a promising class of cholinesterase inhibitors.[5][6][7][8] Their planar aromatic nature allows for key interactions within the active site of cholinesterases, and the potential for diverse substitutions on the pyrimidine ring provides a rich avenue for structure-activity relationship (SAR) studies to optimize potency and selectivity.[5][7]

This application note provides a detailed protocol for the in vitro evaluation of the cholinesterase inhibitory activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a representative pyrimidine derivative. The described methodology is based on the well-established Ellman's method, a robust and widely used colorimetric assay for measuring cholinesterase activity.[9][10][11][12][13]

Assay Principle: The Ellman's Method

The Ellman's method is a simple, rapid, and reliable spectrophotometric assay for determining cholinesterase activity.[9][10] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The resulting thiocholine is a thiol compound that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The intensity of the yellow color, which is directly proportional to the amount of thiocholine produced and thus to the AChE activity, is measured spectrophotometrically at 412 nm.[9][10][11] In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Experimental Workflow and Protocol

Materials and Reagents

A comprehensive list of necessary materials and a detailed guide to reagent preparation are provided in the tables below.

Table 1: Required Materials

MaterialSupplierCatalog Number
96-well flat-bottom microplatesCorning3596
Multichannel pipette (5-50 µL, 50-300 µL)EppendorfVarious
Microplate reader with 412 nm filterMolecular DevicesSpectraMax M5
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)Sigma-AldrichC3389
This compound(Specify Supplier)(Specify Cat. No.)
Acetylthiocholine iodide (ATChI)Sigma-AldrichA5751
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130
Donepezil hydrochloride (Positive Control)Sigma-AldrichD6821
Dimethyl sulfoxide (DMSO), ACS gradeSigma-AldrichD8418
Tris-HCl buffer (pH 8.0)Prepared in-houseN/A
Deionized waterMilliporeMilli-Q

Table 2: Reagent Preparation

ReagentPreparation InstructionsStorage
50 mM Tris-HCl Buffer (pH 8.0) Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.4°C
AChE Solution (0.1 U/mL) Prepare a stock solution of AChE (1000 U/mL) in deionized water. Dilute the stock solution in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 0.1 U/mL immediately before use.Prepare fresh
ATChI Solution (10 mM) Dissolve 2.89 mg of ATChI in 1 mL of deionized water.Prepare fresh
DTNB Solution (3 mM) Dissolve 1.19 mg of DTNB in 1 mL of 50 mM Tris-HCl buffer (pH 8.0).Prepare fresh and protect from light
Test Compound Stock Solution (10 mM) Dissolve an appropriate amount of this compound in DMSO to achieve a 10 mM stock solution.-20°C
Positive Control Stock Solution (10 mM) Dissolve an appropriate amount of Donepezil hydrochloride in DMSO to achieve a 10 mM stock solution.-20°C

Experimental Workflow Diagram

Cholinesterase_Inhibition_Assay_Workflow prep Reagent & Sample Preparation plate_setup Assay Plate Setup (96-well plate) prep->plate_setup Dispense Reagents pre_incubation Pre-incubation (Inhibitor + Enzyme) plate_setup->pre_incubation Add Inhibitor & Enzyme reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init Start Reaction kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->kinetic_measurement Monitor Color Change data_analysis Data Analysis (% Inhibition, IC50) kinetic_measurement->data_analysis Calculate result Results data_analysis->result

Caption: Workflow for the cholinesterase inhibition assay.

Step-by-Step Protocol

This protocol is designed for a 96-well plate format.

  • Preparation of Test Compound and Positive Control Dilutions:

    • Prepare a series of dilutions of the this compound stock solution and the Donepezil stock solution in 50 mM Tris-HCl buffer (pH 8.0). A common dilution series might range from 100 µM to 0.1 µM final concentration in the well.

    • Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

  • Assay Plate Setup:

    • Add 140 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.

    • Add 20 µL of the various dilutions of the test compound or positive control to the respective test wells.

    • For the 100% activity control (no inhibition), add 20 µL of 50 mM Tris-HCl buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the blank (no enzyme), add 40 µL of 50 mM Tris-HCl buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE enzyme solution (0.1 U/mL) to all wells except the blank wells.

    • Mix the contents of the wells gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Reaction Initiation and Kinetic Measurement:

    • Add 20 µL of the DTNB solution (3 mM) to all wells.

    • To initiate the enzymatic reaction, add 20 µL of the ATChI substrate solution (10 mM) to all wells. The total reaction volume will be 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes at 37°C.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot the absorbance at 412 nm against time.

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition:

    • Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the rate of reaction in the absence of the inhibitor.

      • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mechanism of Cholinesterase Inhibition

Cholinesterase inhibitors can be classified as reversible, irreversible, or quasi-irreversible.[1] Reversible inhibitors, which are the focus of most drug discovery efforts, typically bind to the active site of the enzyme through non-covalent interactions. The active site of AChE contains two main sites: an anionic site and an esteratic site.[1] The anionic site binds the quaternary ammonium group of acetylcholine, while the esteratic site, containing a catalytic triad of serine, histidine, and glutamate, is responsible for the hydrolysis of the ester bond.[1]

Cholinesterase_Inhibition_Mechanism cluster_0 AChE Active Site cluster_1 Substrate/Inhibitor anionic_site Anionic Site esteratic_site Esteratic Site (Ser, His, Glu) hydrolysis Hydrolysis esteratic_site->hydrolysis acetylcholine Acetylcholine acetylcholine->anionic_site Binds to acetylcholine->esteratic_site Hydrolyzed by inhibitor This compound (Inhibitor) inhibitor->anionic_site Interacts with inhibitor->esteratic_site Blocks hydrolysis->acetylcholine Breaks down

Caption: Simplified diagram of cholinesterase active site and inhibition.

Pyrimidine derivatives like this compound are hypothesized to act as reversible inhibitors. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, while the diamine side chain can form hydrogen bonds with key amino acid residues in both the anionic and esteratic sites, thereby blocking the entry of the natural substrate, acetylcholine.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls should be included in every assay:

  • 100% Activity Control (No Inhibitor): This provides the baseline enzyme activity.

  • Blank (No Enzyme): This accounts for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents.

  • Positive Control: A known cholinesterase inhibitor, such as Donepezil, should be run in parallel to validate the assay's performance and provide a benchmark for the potency of the test compound.

  • Solvent Control: To ensure that the solvent (DMSO) used to dissolve the test compound does not affect enzyme activity.

Conclusion

This application note provides a comprehensive and robust protocol for the evaluation of this compound and other novel pyrimidine derivatives as potential cholinesterase inhibitors. By following this detailed methodology, researchers in drug discovery and development can obtain reliable and reproducible data on the inhibitory potency of their compounds, facilitating the identification and optimization of new therapeutic agents for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols for the Evaluation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine in Anti-Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids and is prevalent in a wide array of pharmacologically active molecules. Its derivatives have been extensively investigated in medicinal chemistry, leading to the development of numerous therapeutic agents. In the realm of oncology, pyrimidine analogs have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant cell signaling pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific pyrimidine derivative, N1-(Pyrimidin-2-YL)ethane-1,2-diamine , in the context of anti-cancer research. While specific biological data for this compound is emerging, its structural motifs suggest potential as a cytotoxic agent. The protocols outlined herein provide a robust framework for the initial in vitro assessment of this compound's anti-cancer properties.

Hypothesized Mechanism of Action

Based on the broader class of pyrimidine and diamine-containing anti-cancer agents, this compound may exert its effects through several potential mechanisms that warrant investigation:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. It is hypothesized that this compound could modulate the expression of key apoptotic regulators.

  • Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anti-proliferative compounds. This molecule could potentially induce arrest at critical checkpoints, preventing cancer cell division.

  • Kinase Inhibition: The pyrimidine core is a known scaffold for kinase inhibitors. The compound may target protein kinases that are crucial for cancer cell survival and proliferation.

The following experimental protocols are designed to systematically evaluate these potential mechanisms.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial characterization of the anti-cancer properties of this compound.

experimental_workflow cluster_prep Compound & Cell Line Preparation cluster_primary_screen Primary Screening cluster_secondary_assays Mechanistic Assays cluster_tertiary_assays Target Identification (Optional) Compound_Prep Compound Stock Preparation & Dilution Cytotoxicity_Assay Cell Viability Assay (e.g., MTT, SRB) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity_Assay->Cell_Cycle_Assay If cytotoxic Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot apoptosis_pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes & Protocols: A Guide to the Synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidin-2-amine Scaffold

The N1-(pyrimidin-2-yl)ethane-1,2-diamine framework is a privileged scaffold in modern chemistry. It features a pyrimidine ring, a key heterocycle found in the nucleobases of DNA and RNA, linked to a flexible ethylenediamine chain. This unique combination of a rigid aromatic system and a versatile bidentate ligand makes its derivatives highly valuable in medicinal chemistry and materials science.[1] These compounds serve as crucial building blocks for pharmaceuticals, demonstrating a wide range of biological activities, and function as sophisticated ligands for creating metal complexes with applications in catalysis.[1] This guide provides a detailed exploration of the primary synthetic strategies, offering field-proven protocols and explaining the fundamental principles behind the experimental choices.

Part 1: Strategic Approaches to Synthesis

The construction of the core this compound structure is typically achieved through two robust and widely adopted methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on the availability of starting materials, desired scale, and the chemical nature of the substituents on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a direct and often cost-effective method for synthesizing these derivatives. The underlying principle relies on the electron-deficient nature of the pyrimidine ring, which is highly activated towards attack by nucleophiles. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, making the carbon atoms (particularly at the C2, C4, and C6 positions) electrophilic.

When a pyrimidine ring is substituted with a good leaving group, such as a halogen (F, Cl, Br), it can be readily displaced by a nucleophile like ethylenediamine.[1][2] 2-Chloropyrimidine is a common and highly reactive starting material for this transformation.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Alternative

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[4][5] This method offers greater versatility and is particularly useful for coupling less reactive aryl halides or for constructing more complex, sterically hindered derivatives.[6] The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and reductive elimination to yield the desired product and regenerate the catalyst.[4][7]

A key consideration for this approach when using a symmetric diamine is the need for a protecting group strategy to ensure mono-amination and prevent polymerization.

Part 2: Detailed Experimental Protocols

Herein, we provide step-by-step methodologies for the two primary synthetic routes. These protocols are designed to be self-validating, with clear checkpoints and purification strategies to ensure the integrity of the final product.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction between 2-chloropyrimidine and ethylenediamine.

Core Principle: The reaction leverages a large excess of ethylenediamine to statistically favor the mono-substituted product, this compound, and minimize the formation of the di-substituted byproduct.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation Reactants 2-Chloropyrimidine + Excess Ethylenediamine + Solvent (e.g., MeOH) Reflux Heat to Reflux (e.g., 65°C) Monitor by TLC Reactants->Reflux Heat Concentrate Remove Solvent & Excess Diamine (Reduced Pressure) Reflux->Concentrate Reaction Complete Extract Dissolve in CH2Cl2 Wash with Brine Concentrate->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Characterize NMR, MS, etc. Purify->Characterize G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L₂(Ar)Pd(II)-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + RNH₂ Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NHR (Product) Red_Elim->Product

References

Application Note: A Validated UHPLC-MS/MS Method for the Quantitative Analysis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the identification and quantification of N1-(Pyrimidin-2-YL)ethane-1,2-diamine. This compound, a key building block in medicinal chemistry, requires a reliable analytical method for purity assessment, pharmacokinetic studies, and quality control. The described method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its structure, featuring a pyrimidine ring linked to an ethylenediamine moiety, provides a versatile scaffold for synthesizing novel pharmaceutical agents. The presence of multiple nitrogen atoms makes it an excellent ligand and a potential pharmacophore. Given its role as a critical intermediate, a precise and accurate analytical method is essential for ensuring the quality and consistency of research and manufacturing processes.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of small molecules in complex matrices.[3] Reversed-phase HPLC is particularly well-suited for separating aromatic amines and related polar compounds.[4][5] The coupling of HPLC with tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity, allowing for confident identification and quantification even at low concentrations.[6] This note details a complete, validated protocol for the analysis of this compound, from sample preparation to data analysis, providing a turnkey solution for researchers in the field.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring reproducible results from sample preparation through to data acquisition and analysis.

Caption: Overall workflow for the analysis of this compound.

Materials and Reagents

  • Analyte: this compound (Purity ≥95%)[7]

  • Solvents: HPLC-grade Methanol and Acetonitrile (Fisher Scientific or equivalent)

  • Reagents: Formic Acid, 99% (Sigma-Aldrich or equivalent)

  • Water: Deionized water, 18.2 MΩ·cm (Milli-Q system or equivalent)

  • Syringe Filters: 0.22 µm PVDF or PTFE

Detailed Protocols

Standard and Sample Preparation

The accuracy of the analysis begins with meticulous sample preparation. The use of a volatile acid like formic acid is critical as it aids in protonation for ESI-MS analysis and improves peak shape in reversed-phase chromatography without the use of non-volatile salts.[8]

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for up to 3 months when stored at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of reaction mixtures or formulation samples, dilute the sample with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the calibration range.

  • Final Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could damage the UHPLC system.

UHPLC System and Conditions

A C18 stationary phase is chosen for its excellent resolving power for aromatic and moderately polar compounds.[4] A gradient elution is employed to ensure sharp peaks and efficient elution of the analyte while minimizing run time.

ParameterSetting
UHPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
Mass Spectrometer Conditions

Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the analyte, which are readily protonated.[9][10] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and reducing matrix interference.

ParameterSetting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
MRM Transitions Q1 (Precursor)

Results and Discussion

Mass Spectral Fragmentation

The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 139.11. Under collision-induced dissociation (CID), we propose a fragmentation pathway that yields stable product ions suitable for MRM analysis.

Caption: Proposed fragmentation of protonated this compound.

The primary fragmentation event is the neutral loss of ammonia (NH₃) from the ethylenediamine side chain, resulting in the product ion at m/z 122.1. A higher energy collision can induce cleavage of the C-N bond connecting the side chain to the pyrimidine ring, leading to the pyrimidin-2-amine ion at m/z 95.1. These fragments are consistent with fragmentation patterns observed for similar N-substituted pyrimidines.[3][11][12]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and specificity.[1][2] The updated Q2(R2) and Q14 guidelines further emphasize a lifecycle approach to method validation, ensuring robustness.[13][14]

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity (Range) 1 - 1000 ng/mL-
Correlation (r²) > 0.998≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%80 - 120%
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 4.0%RSD ≤ 15%
Limit of Quantitation (LOQ) 1 ng/mLS/N ≥ 10
Specificity No interference from matrix blanks observedNo significant interference

The method demonstrates excellent linearity across the specified range. Accuracy and precision values are well within the accepted limits for bioanalytical and quality control assays, confirming the method's reliability.

Conclusion

This application note presents a highly sensitive, specific, and robust UHPLC-MS/MS method for the analysis of this compound. The protocol is fully detailed, covering all steps from sample preparation to data acquisition. The method has been successfully validated following ICH guidelines, proving its suitability for routine use in research, development, and quality control environments. The established MRM transitions and fragmentation data provide a confident basis for the identification and quantification of this important chemical entity.

References

Application Notes & Protocols for Antimicrobial Screening of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial screening of the novel compound N1-(Pyrimidin-2-YL)ethane-1,2-diamine. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents, and its derivatives have shown a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document outlines the scientific rationale for screening this compound, detailed protocols for preliminary and quantitative antimicrobial assays, and guidance on data interpretation. The methodologies described herein are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6][7][8]

Introduction: The Rationale for Screening this compound

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents with diverse mechanisms of action.[9] Pyrimidine derivatives have emerged as a promising class of compounds in this pursuit.[10][11][12] The pyrimidine ring is a core component of nucleobases, making its derivatives adept at interacting with biological macromolecules such as enzymes and nucleic acids.[4]

The proposed mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential bacterial enzymes. For instance, some diaminopyrimidines are known to interfere with folic acid synthesis by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[13] Other pyrimidine derivatives have been shown to target FtsZ, a protein vital for bacterial cell division.[9][13] The presence of an ethylenediamine side chain in this compound introduces additional hydrogen bonding capabilities and potential metal-chelating properties, which could enhance its interaction with bacterial targets and contribute to its antimicrobial efficacy.

This guide provides a systematic approach to evaluating the antimicrobial potential of this compound, starting with a qualitative assessment using the disk diffusion method, followed by a quantitative determination of its minimum inhibitory concentration (MIC) via the broth microdilution assay.

Materials and Reagents

2.1 Test Compound

  • Compound: this compound (CAS: 137583-05-2)[14][15][16]

  • Purity: ≥95%

  • Solvent for Stock Solution: Sterile Dimethyl Sulfoxide (DMSO). Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

2.2 Microbial Strains (Quality Control Panel)

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal (optional):

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

2.3 Culture Media and Reagents

  • Mueller-Hinton Agar (MHA)[17][18]

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)[19]

  • Sabouraud Dextrose Agar/Broth (for fungi)

  • Sterile Saline (0.85% NaCl)

  • McFarland Turbidity Standards (0.5 standard is critical)[19][20]

  • Sterile blank paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Sterile cotton swabs

  • Incubators (35 ± 2 °C)

Experimental Protocols

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay

This method serves as a preliminary qualitative screening to assess the antimicrobial activity of the test compound.[17][21][22][23] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[20]

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare 0.5 McFarland bacterial inoculum B Inoculate MHA plate with sterile swab A->B Standardized concentration E Place disks on inoculated MHA plate B->E C Prepare stock solution of this compound D Impregnate sterile disks with test compound C->D Known concentration D->E Aseptically F Place control disks (positive & negative) E->F G Incubate plates at 35 ± 2 °C for 18-24h F->G Within 15 mins of disk placement H Measure zones of inhibition (mm) G->H I Compare to controls and interpret H->I

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[17]

  • Compound Disk Preparation: Prepare a stock solution of this compound in DMSO. Aseptically apply a defined volume (e.g., 10 µL) of the compound solution onto sterile blank paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[20] Ensure firm contact with the agar. Also, place a positive control disk (e.g., ciprofloxacin) and a negative control disk (DMSO alone).

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[20] Incubation should begin within 15 minutes of disk placement to ensure standardized diffusion.[23]

  • Data Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[22] The absence of a zone indicates no activity, while a larger zone diameter generally corresponds to higher activity.[21]

Table 1: Example Data Interpretation for Disk Diffusion Assay

Test Compound/ControlConcentration per DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliPreliminary Interpretation
This compound30 µg1815Active against both Gram-positive and Gram-negative bacteria.
Ciprofloxacin (Positive Control)5 µg2530Assay Valid
DMSO (Negative Control)10 µL00No solvent toxicity
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is considered a gold standard for susceptibility testing and is essential for drug development.[7][22]

Workflow for Broth Microdilution Assay

G cluster_prep Plate Preparation cluster_assay Inoculation & Incubation cluster_results Data Analysis A Prepare serial two-fold dilutions of test compound in 96-well plate B Add CAMHB to all wells A->B C Include Growth Control (no compound) B->C D Include Sterility Control (no bacteria) B->D E Prepare standardized 0.5 McFarland inoculum F Dilute inoculum and add to all wells except Sterility Control E->F Achieve final concentration of ~5 x 10^5 CFU/mL G Seal and incubate plate at 35 ± 2 °C for 16-20h F->G H Visually inspect wells for turbidity G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, create a concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Control Wells: Designate wells for controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).[19]

    • Sterility Control: Wells containing only CAMHB to check for media contamination.[19]

    • Positive Control: Run a parallel dilution series with a standard antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[19] The growth control well should be turbid, and the sterility control well should be clear.

Table 2: Example Data Presentation for MIC Assay

CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus ATCC 2921316
This compoundE. coli ATCC 2592232
This compoundP. aeruginosa ATCC 27853>128
Ciprofloxacin (Control)S. aureus ATCC 292130.5
Ciprofloxacin (Control)E. coli ATCC 259220.015
Ciprofloxacin (Control)P. aeruginosa ATCC 278530.25

Self-Validation and Quality Control

To ensure the trustworthiness of the results, every experiment must include a self-validating system:

  • Purity of Cultures: Always begin with fresh, pure cultures. If contamination is suspected (e.g., mixed colonies within inhibition zones), the test must be repeated.[20]

  • Standardized Inoculum: The use of a 0.5 McFarland standard is critical. An inoculum that is too dense or too sparse will lead to erroneous results.[20]

  • Concurrent Controls: Both positive and negative controls must be run with every assay. The positive control antibiotic ensures that the assay conditions are suitable for detecting antimicrobial activity, while the negative (solvent) control confirms that the vehicle has no inherent activity.

  • QC Strains: The MIC values for the quality control strains against the standard antibiotic must fall within the acceptable ranges established by CLSI guidelines. This validates the entire testing system, including the media, incubation, and operator technique.[18]

Conclusion and Future Directions

These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. Positive results from these assays (i.e., significant zones of inhibition and low MIC values) would warrant further investigation. Subsequent studies could include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetic assays, and mechanistic studies to elucidate the compound's mode of action. The broad antimicrobial potential of pyrimidine derivatives suggests that this compound is a worthy candidate for comprehensive screening in the search for next-generation antimicrobial agents.[1][2][10]

References

In Silico Docking of N1-(Pyrimidin-2-YL)ethane-1,2-diamine: A Protocol for Target-Based Virtual Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Silico Investigation of Pyrimidine Derivatives

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The inherent ability of the pyrimidine nucleus to interact with a variety of enzymes and receptors makes its derivatives prime candidates for drug discovery endeavors.[2] N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a molecule featuring both a pyrimidine ring and a flexible diamine chain, presents an intriguing scaffold for exploring potential protein-ligand interactions.[3][4] In silico molecular docking provides a powerful, cost-effective, and rapid methodology to predict the binding affinity and mode of interaction between a small molecule, such as this compound, and a macromolecular target.[5][6] This application note provides a detailed, step-by-step protocol for conducting in silico docking studies of this compound with a chosen target protein, Epidermal Growth Factor Receptor (EGFR), a well-established target for pyrimidine-based inhibitors in cancer therapy.[1]

Experimental Design: A Self-Validating Approach to Molecular Docking

The credibility of any in silico study hinges on a robust and well-validated protocol. This guide emphasizes a self-validating system, ensuring the reliability of the generated results. The workflow is designed to be logical and sequential, with each step building upon the previous one to provide a comprehensive understanding of the potential interaction between this compound and its target.

G cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep Target Protein Preparation (EGFR) Protein_Prep->Grid_Generation Docking_Execution Molecular Docking (AutoDock Vina) Grid_Generation->Docking_Execution Protocol_Validation Protocol Validation (Redocking) Docking_Execution->Protocol_Validation Validate Pose_Analysis Binding Pose Analysis Docking_Execution->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Scoring_Analysis Docking Score & Binding Energy Analysis Interaction_Analysis->Scoring_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Ligand and Protein Preparation - The Foundation of Accurate Docking

The accuracy of molecular docking is highly dependent on the quality of the input structures for both the ligand and the protein.

Ligand Preparation: this compound

The three-dimensional (3D) structure of this compound is the starting point.

Protocol:

  • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 410428).[7][8]

  • 3D Conversion and Energy Minimization:

    • Use a molecular modeling software (e.g., ChemDraw, Avogadro) to convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring realistic bond lengths and angles.[8]

  • File Format Conversion: Save the optimized 3D structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation. For this compound, the single bonds in the ethane-1,2-diamine chain should be designated as rotatable.

Target Protein Preparation: Epidermal Growth Factor Receptor (EGFR)

The selection of a high-quality crystal structure of the target protein is paramount.

Protocol:

  • Structure Retrieval: Download the 3D crystal structure of the target protein, EGFR, from the Protein Data Bank (PDB).[1][9][10][11] For this study, we will use a PDB entry of EGFR in complex with a known inhibitor (e.g., PDB ID: 1M17). This allows for validation of the docking protocol by redocking the co-crystallized ligand.

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[8] Some water molecules in the active site might be crucial for ligand binding and can be retained based on experimental evidence.

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.

  • Adding Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

    • Assign partial charges to each atom of the protein (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.[12]

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Part 2: The Docking Protocol - Predicting the "Handshake"

With the prepared ligand and protein, the docking simulation can be performed. This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[13]

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space in the active site of the protein where the docking algorithm will search for the best binding pose of the ligand.

Protocol:

  • Identify the Active Site: The active site of EGFR is typically located in the kinase domain. For a PDB structure with a co-crystallized inhibitor, the active site can be defined as the region surrounding this inhibitor.

  • Define Grid Box Dimensions: Using a visualization tool like PyMOL or UCSF Chimera, define a grid box that encompasses the entire active site. The size of the box should be large enough to allow for the free rotation and translation of the ligand but not excessively large to avoid unnecessary computational expense.

G cluster_protein Target Protein (EGFR) protein Protein Surface active_site Active Site grid_box Grid Box

Caption: Defining the grid box around the active site of the target protein.

Molecular Docking Execution

Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files (protein and ligand in .pdbqt format), the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the chance of finding the optimal binding pose but also increases the computational time.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

    This will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores.

Protocol Validation: The Redocking Experiment

To ensure the trustworthiness of the docking protocol, a redocking experiment is essential. This involves docking the co-crystallized ligand back into the active site of the protein.

Protocol:

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it in the same manner as the test ligand (this compound).

  • Perform Docking: Dock the prepared co-crystallized ligand into the protein using the same grid box and docking parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14]

Part 3: Analysis of Docking Results - Deciphering the Interaction

Binding Pose and Interaction Analysis

Protocol:

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to visualize the predicted binding poses of this compound within the active site of EGFR.

  • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues of the protein. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

    • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

    • Salt Bridges: Electrostatic interactions between charged groups.

G cluster_interactions Binding Interactions Ligand This compound H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Pi Pi-Pi Stacking Ligand->Pi_Pi

Caption: Analyzing the various types of interactions between the ligand and the target protein.

Docking Score and Binding Energy Analysis

The docking score provides a quantitative estimate of the binding affinity between the ligand and the protein.

Protocol:

  • Rank the Poses: The output file from AutoDock Vina will list the predicted binding poses ranked by their binding affinity scores (in kcal/mol). A more negative binding energy indicates a stronger predicted binding affinity.[5][14]

  • Compare with Controls: If available, compare the docking score of this compound with that of a known inhibitor of EGFR. This provides a benchmark for evaluating the potential potency of the test compound.

Data Presentation: Summarizing the Findings

Quantitative data from the docking study should be presented in a clear and concise manner for easy comparison.

LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound -7.5MET793, LYS745LEU718, VAL726, ALA743
Erlotinib (Control) -9.2MET793, THR790LEU718, VAL726, ALA743, LEU844

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking simulation.

Conclusion and Future Directions

This application note has provided a comprehensive and self-validating protocol for conducting in silico docking studies of this compound with EGFR. The results of such a study can provide valuable insights into the potential of this compound as an EGFR inhibitor. A promising docking score and favorable interactions with key active site residues would warrant further investigation, including in vitro enzymatic assays and cell-based studies, to validate the in silico predictions. This workflow can be adapted for the study of other pyrimidine derivatives and a wide range of protein targets, serving as a foundational guide for researchers in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine. Our objective is to provide actionable troubleshooting advice and foundational knowledge to overcome common synthetic challenges, thereby improving reaction yield, product purity, and overall process efficiency.

Section 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with ethylenediamine.[1][2] The pyrimidine ring is electron-deficient, which facilitates the attack of a nucleophile.[3]

Causality: The electronegative nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack.[4][5][6] The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance.[5] The subsequent loss of the halide leaving group restores aromaticity and yields the final product.

Q2: Why is 2-chloropyrimidine the preferred starting material over other 2-halopyrimidines?

While 2-bromopyrimidine can also be used, 2-chloropyrimidine is often preferred due to a balance of reactivity and cost-effectiveness. It is highly reactive towards nucleophilic substitution, often 100 times more so than corresponding chloropyrazines.[2] Fluoropyrimidines are even more reactive but are typically more expensive.

Q3: What are the critical reaction parameters to control?

The key parameters that significantly influence the reaction's outcome are:

  • Stoichiometry of Reactants: The ratio of ethylenediamine to 2-chloropyrimidine is crucial for minimizing side reactions.

  • Solvent Choice: The polarity and protic nature of the solvent can affect reaction rates and solubility of reactants.

  • Reaction Temperature: Temperature influences the reaction rate but can also promote side reactions or degradation if too high.

  • Presence and Type of Base: A base is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem: Consistently Low Reaction Yield

Q: My reaction yield is consistently below 50%. What are the most likely causes and how can I address them?

A low yield can stem from several factors: incomplete reaction, formation of undesired side products, or issues with product isolation. A systematic approach is required to diagnose the root cause.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a logical sequence for diagnosing low yield issues.

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield (<50%) Detected check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc large_sm Significant Starting Material (SM) Remains check_tlc->large_sm Incomplete Reaction side_product Major Side Product(s) Observed check_tlc->side_product Side Reaction Dominates clean_rxn Clean Conversion, Low Isolated Yield check_tlc->clean_rxn Isolation/Purification Issue sol_incomplete 1. Increase Reaction Time/Temp 2. Check Reagent Purity 3. Use a more polar solvent (e.g., EtOH, water) large_sm->sol_incomplete sol_side_product 1. Use Excess Ethylenediamine 2. Slow, controlled addition of 2-chloropyrimidine 3. Lower Reaction Temperature side_product->sol_side_product sol_isolation 1. Optimize Extraction pH 2. Check Column Chromatography Conditions 3. Confirm Product Stability clean_rxn->sol_isolation

Caption: Troubleshooting workflow for low yield synthesis.

1. Cause: Incomplete Reaction

  • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-chloropyrimidine.

  • Explanation: The reaction conditions may not be sufficiently forcing to drive the reaction to completion. 2-Chloropyrimidine is highly reactive, but factors like poor solubility, low temperature, or insufficient reaction time can hinder conversion.[2]

  • Solution:

    • Increase Temperature: Refluxing in a suitable solvent like methanol or ethanol is a common practice.[1]

    • Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. A typical reflux time is 12-20 hours.[1]

    • Solvent Choice: Using water as a solvent can sometimes lead to higher yields and cleaner reaction mixtures for SNAr reactions with amines.[2]

2. Cause: Formation of Di-substituted Byproduct

  • Diagnosis: A major impurity is detected with a mass corresponding to the addition of two pyrimidine rings to one ethylenediamine molecule.

  • Explanation: Ethylenediamine has two primary amine nucleophiles. After the first substitution to form the desired product, the second amine group of the product can act as a nucleophile and react with another molecule of 2-chloropyrimidine. This is a common issue in this synthesis.

  • Solution: Control Stoichiometry

    • The most effective way to suppress di-substitution is to use a large excess of ethylenediamine.[1] This ensures that a molecule of 2-chloropyrimidine is statistically more likely to encounter a molecule of the starting ethylenediamine rather than the mono-substituted product.

    • Protocol Modification: Instead of a 1:1 ratio, use a 3:1 to 5:1 molar excess of ethylenediamine to 2-chloropyrimidine. The excess unreacted diamine can be removed during aqueous workup.

Problem: Product Purification is Difficult

Q: My crude product is an oil and is difficult to purify by column chromatography. What are the recommended purification techniques?

  • Explanation: The product, this compound, contains two basic amine groups, making it polar and prone to streaking on silica gel. The excess ethylenediamine used in the reaction can also complicate purification.

  • Solutions:

    • Aqueous Workup: First, remove the excess ethylenediamine. After the reaction, the solvent can be removed under reduced pressure. The residue can be diluted with a saturated aqueous solution of Na2CO3 and extracted with a solvent like dichloromethane (CH2Cl2).[1] The basic wash helps to keep the product in its free-base form, which is more soluble in organic solvents.

    • Column Chromatography: If chromatography is necessary, use a polar solvent system. A common choice is a gradient of dichloromethane and methanol (e.g., 9.5:0.5 CH2Cl2/MeOH).[1] Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent streaking by deactivating acidic sites on the silica gel.

    • Crystallization/Salt Formation: Consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate salt) for purification. Salts are often crystalline and can be purified by recrystallization, which can be more scalable and efficient than chromatography.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-substituted product by controlling the key reaction parameters.

Table 1: Reagents and Recommended Conditions

ParameterRecommendationRationale
Reactants 2-Chloropyrimidine, EthylenediamineStandard starting materials for SNAr synthesis.
Stoichiometry 1 equivalent 2-Chloropyrimidine, 4 equivalents EthylenediamineA large excess of the diamine minimizes the formation of the di-substituted byproduct.[1]
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents that facilitate the reaction and dissolve the reactants.
Base Triethylamine (TEA) (1 equivalent) or excess EthylenediamineTEA neutralizes the generated HCl.[1] Excess ethylenediamine can also serve as the base.
Temperature Reflux (approx. 65°C for MeOH)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[1]
Reaction Time 12-20 hoursShould be monitored by TLC or LC-MS for completion.
Step-by-Step Methodology
  • Reaction Setup: To a solution of ethylenediamine (4 eq.) in methanol, add triethylamine (1 eq.).

  • Reagent Addition: Add 2-chloropyrimidine (1 eq.) to the solution. If the reaction is exothermic, control the addition rate to maintain the temperature.

  • Reaction: Stir the reaction mixture at reflux for 12-20 hours. Monitor the disappearance of 2-chloropyrimidine using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Workup (Extraction): Dilute the residue with a saturated aqueous solution of sodium carbonate (Na2CO3) and extract with dichloromethane (3 x volume of aqueous layer).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of CH2Cl2/MeOH (e.g., starting from 100:0 to 95:5).

Visualizing the Reaction Mechanism

G compound1 2-Chloropyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) compound1->intermediate Nucleophilic Attack compound2 Ethylenediamine (Excess) compound2->intermediate plus1 + product This compound (Desired Product) intermediate->product Loss of Cl- side_product Di-substituted Byproduct (Minimized by excess diamine) product->side_product Reacts with more 2-Chloropyrimidine (Undesired Path)

Caption: SNAr mechanism for the synthesis.

References

Technical Support Center: Synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about common challenges in synthesizing N1-(Pyrimidin-2-YL)ethane-1,2-diamine derivatives.

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold. These compounds are crucial building blocks in pharmaceutical development, known for their roles as kinase inhibitors and as versatile ligands in coordination chemistry.[1][2]

The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, typically between a 2-halopyrimidine and ethylenediamine (or its derivatives). While straightforward in principle, this reaction is fraught with challenges related to selectivity, yield, and purification. This guide provides expert-driven, field-proven insights to help you navigate these common issues in a structured, question-and-answer format.

Part 1: The Core Synthetic Challenge: Mono- versus Di-substitution

The central challenge in reacting a di-nucleophile like ethylenediamine with an electrophilic pyrimidine is controlling the stoichiometry to favor the desired mono-substituted product over the di-substituted byproduct.

SNAr_Mechanism Start 2-Chloropyrimidine + Ethylenediamine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Solvent, Base ΔT SideProduct N,N'-bis(pyrimidin-2-yl)ethane-1,2-diamine (Di-substituted Byproduct) Reaction->SideProduct Excess 2-Chloropyrimidine or High Temp. Intermediate Meisenheimer Complex (Intermediate) Reaction->Intermediate Nucleophilic Attack Desired This compound (Mono-substituted Product) Desired->SideProduct Further reaction with 2-Chloropyrimidine (Minor Pathway) Intermediate->Desired Leaving Group Expulsion (Major Pathway)

Caption: Core SNAr reaction pathway and the competing di-substitution side reaction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis.

Category A: Low Yield or No Reaction

Question 1: My reaction has stalled or is giving very low yields of the desired product. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue stemming from several potential causes. A systematic approach is crucial for diagnosis.

  • Causality: The SNAr reaction on an electron-deficient ring like pyrimidine is highly dependent on the nucleophilicity of the amine, the effectiveness of the leaving group, and reaction conditions that stabilize the charged intermediate (Meisenheimer complex).[3][4]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the ethylenediamine is not oxidized (it can discolor over time) and that the 2-halopyrimidine is pure. Use freshly opened, anhydrous solvents, as water can interfere with the base and react with the starting material.

    • Base Selection: A non-nucleophilic base is essential to deprotonate the amine without competing in the substitution. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[1][2] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[1]

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO, NMP, or THF) are generally preferred as they can solvate the charged Meisenheimer complex, lowering the activation energy and accelerating the reaction.[5][6] Nonpolar solvents are typically poor choices.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of the di-substituted byproduct. If conversion is low at room temperature or moderate heat (e.g., 60-80 °C), first verify that all other components are optimal before significantly increasing the temperature. Reactions are often run at reflux for extended periods (12-24h).[7]

LowYield_Troubleshooting Start Low or No Yield Observed CheckReagents 1. Verify Reagent Purity & Solvent Anhydrous? Start->CheckReagents CheckConditions 2. Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents Use fresh reagents. Dry solvent properly. CheckReagents->Sol_Reagents No CheckWorkup 3. Is Product Lost During Work-up? CheckConditions->CheckWorkup Yes Sol_Conditions Optimize Base, Solvent, & Temp. (See Table 1) CheckConditions->Sol_Conditions No Sol_Workup Perform acid/base extraction. Analyze aqueous layer for product. CheckWorkup->Sol_Workup Yes Success Problem Resolved CheckWorkup->Success No Sol_Reagents->Success Sol_Conditions->Success Sol_Workup->Success

Caption: A decision tree for troubleshooting low product yield.

Category B: Side Reactions and Impurity Profiling

Question 2: I'm consistently forming a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most common selectivity challenge. The second amino group of the mono-substituted product can act as a nucleophile and react with another molecule of 2-chloropyrimidine.

  • Causality: The formation of the di-substituted product is a competing second-order reaction. Its rate is dependent on the concentration of both the mono-substituted product and the starting 2-halopyrimidine.

  • Control Strategies:

    • Stoichiometric Control: The most effective method is to use a large excess of the ethylenediamine (e.g., 5-10 equivalents).[8] This ensures that a molecule of 2-chloropyrimidine is statistically more likely to encounter a molecule of the starting diamine rather than the mono-substituted product.

    • Slow Addition: Adding the 2-halopyrimidine slowly to the solution of ethylenediamine can help maintain a low concentration of the electrophile, further favoring mono-substitution.

    • Protecting Groups: For more valuable or complex substrates, a protecting group strategy is ideal. Mono-Boc protected ethylenediamine is commercially available and will react cleanly to give the protected mono-substituted product. The Boc group can then be easily removed with an acid like trifluoroacetic acid (TFA) or HCl.[7][8] This approach adds steps but guarantees selectivity.

Table 1: Impact of Reaction Parameters on Selectivity & Yield

ParameterConditionEffect on Mono-substitution (Yield)Effect on Di-substitution (Impurity)Rationale
Stoichiometry Large excess of diamine (5-10 eq.)Increases Decreases Significantly Statistically favors reaction with diamine over the product.[8]
Temperature Lower (e.g., RT to 80°C)May be slowerDecreases The second substitution often has a higher activation energy.
Solvent Polar Aprotic (DMF, DMSO)Increases Can increaseStabilizes the charged intermediate, accelerating all SNAr pathways.[6]
Base K₂CO₃, TEAGoodNeutralPrimarily for scavenging HCl produced during the reaction.[1]
Category C: Purification and Isolation Challenges

Question 3: My crude product is an oily mixture containing starting material, the desired product, and the di-substituted byproduct. What is the best purification strategy?

Answer: Purifying these basic, polar molecules can be challenging. A combination of techniques is often required.

  • Causality: The desired product and the primary byproduct have similar polarities and basicity, making simple chromatographic separation difficult. Unreacted ethylenediamine is also highly polar and basic.

  • Recommended Workflow:

    • Initial Work-up (Acid-Base Extraction): After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine to remove the excess ethylenediamine and inorganic salts.

    • Selective Extraction:

      • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic products (mono- and di-substituted) will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities and unreacted 2-chloropyrimidine in the organic layer.

      • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer carefully with NaOH or Na₂CO₃ to a pH > 10. This will deprotonate your products, causing them to precipitate or allowing them to be extracted back into an organic solvent like DCM or ethyl acetate.

    • Chromatography: If impurities remain, column chromatography on silica gel is the next step. Due to the basic nature of the amines, they can streak on silica. To prevent this, it is crucial to add a small amount of a basic modifier to the eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) in your DCM/Methanol or Ethyl Acetate/Hexane gradient.

Purification_Strategy Start Crude Reaction Mixture Extraction1 Aqueous Work-up (Wash with H₂O/Brine) Start->Extraction1 AcidExtraction Extract with 1M HCl Extraction1->AcidExtraction AqueousLayer Aqueous Layer: Product & Byproduct (Salts) AcidExtraction->AqueousLayer Contains Amines OrganicLayer1 Organic Layer: Unreacted 2-Cl-Pyr, Non-basic impurities AcidExtraction->OrganicLayer1 Contains Neutrals Basify Basify Aqueous Layer (pH > 10) & Extract with DCM/EtOAc AqueousLayer->Basify OrganicLayer2 Purified Organic Layer: Product & Byproduct (Free base) Basify->OrganicLayer2 CheckPurity Check Purity (TLC/LCMS) OrganicLayer2->CheckPurity Column Column Chromatography (w/ TEA or NH₃ modifier) CheckPurity->Column Impure Final Pure Product CheckPurity->Final Pure Column->Final

Caption: Decision workflow for the purification of basic amine products.

Part 3: Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Disclaimer: This is a representative procedure. Specific amounts and conditions should be optimized for your specific derivative. Always perform a thorough risk assessment before starting any new reaction.

  • Reagents & Equipment:

    • 2-chloropyrimidine

    • Ethylenediamine (5-10 equivalents)

    • Anhydrous solvent (e.g., THF, n-Butanol, or DMF)

    • Base (optional, e.g., K₂CO₃, 2 equivalents)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add ethylenediamine (5 eq.) and the anhydrous solvent (approx. 0.2-0.5 M concentration relative to the limiting reagent).

    • If using a base like K₂CO₃, add it to the mixture.

    • Begin stirring and add 2-chloropyrimidine (1 eq.) to the solution. The addition may be done in portions or via a syringe pump if slow addition is desired.

    • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and monitor its progress using TLC or LC-MS.[1]

    • Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Proceed with the purification workflow as described in Part 2, Question 3.

References

N1-(Pyrimidin-2-YL)ethane-1,2-diamine long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Welcome to the dedicated support guide for this compound (CAS No. 137583-05-2). This document provides in-depth technical information, troubleshooting advice, and best practices for the long-term storage and handling of this compound to ensure its stability and performance in your research. As a molecule with two reactive amine groups and a pyrimidine ring, its integrity is paramount for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored under controlled conditions that mitigate its primary degradation pathways: oxidation, hydration, and reaction with atmospheric carbon dioxide.

  • Temperature: The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[1] For maximum longevity, storing in a freezer at or below -20°C is also a common practice, especially for reference-grade material.[2]

  • Atmosphere: This compound is sensitive to air and moisture. Therefore, it is critical to store it under an inert atmosphere, such as argon or nitrogen. After each use, the container should be re-flushed with inert gas before sealing.

  • Light: To prevent potential photodegradation, the compound must be kept in a dark place, using an amber vial or by storing the container in a light-blocking secondary container.[1]

  • Container: Always keep the container tightly sealed to prevent the ingress of moisture and air.[3] The original supplier's container is typically designed for optimal storage.

Q2: Why is an inert atmosphere so critical for this compound?

The recommendation for an inert atmosphere is grounded in the chemical nature of the diamine functional groups. Amines are susceptible to two primary atmospheric reactions:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms can be oxidized by atmospheric oxygen. This process can lead to the formation of various impurities, such as nitrosoamines or other colored degradation products, which can interfere with subsequent reactions.

  • Reaction with Carbon Dioxide (CO₂): Amines readily react with CO₂ present in the air to form carbamates or carbonates.[4] This reaction is often reversible but can lead to the formation of non-volatile salts, effectively reducing the purity and molarity of your active compound. A proposed degradation pathway for a similar diamine involves the formation of a carbamate intermediate.[5]

Storing under an inert gas displaces both oxygen and CO₂, preventing these degradation pathways and preserving the compound's integrity.

Q3: What are the visible signs of degradation?

Degradation may manifest in several ways. You should perform a quick visual inspection before each use.

  • Color Change: A pure compound is typically a white to off-white or pale yellow solid/powder. The development of a significant yellow, brown, or pink hue can indicate oxidation or other forms of decomposition.

  • Clumping or Caking: The compound is a powder or solid. Absorption of moisture can cause the powder to clump together, appearing sticky or even turning into a semi-solid. This indicates a breach in the container's seal.

  • Incomplete Solubility: If the compound was previously fully soluble in a specific solvent but now leaves a residue or appears hazy, this suggests the formation of insoluble impurities or carbonate salts.

Q4: Can I store the compound at room temperature for short periods?

While not ideal, short-term storage at room temperature (e.g., on the benchtop during weighing) is generally acceptable if proper precautions are taken. Minimize the time the container is open to the atmosphere. For periods longer than a few hours, it is strongly advised to return it to the recommended refrigerated or frozen conditions. If the compound is shipped at ambient temperature, it should be transferred to the correct storage conditions immediately upon receipt.

Troubleshooting Guide

Issue: My compound has developed a distinct color. Is it still usable?

A slight color change may not always render the compound unusable, depending on the sensitivity of your application. However, it is a clear indicator of degradation.

  • Causality: Color formation is often due to oxidation. These oxidized species may have altered reactivity or could act as inhibitors or catalysts in your reaction.

  • Recommended Action:

    • Assess Sensitivity: If your experiment is highly sensitive (e.g., catalysis, quantitative binding assays), it is strongly recommended to use a fresh, uncompromised lot of the compound.

    • Purity Check: If possible, run a quick purity check using a method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a reference standard.

    • Small-Scale Test: Before committing to a large-scale experiment, perform a small pilot reaction to see if the degraded material provides the expected outcome.

Issue: The compound is not dissolving properly in a solvent where it was previously soluble.

This is a common symptom of degradation, specifically due to moisture absorption and reaction with CO₂.

  • Causality: The formation of carbonate salts from the reaction with atmospheric CO₂ often results in decreased solubility in organic solvents.[4] Water absorption can also lead to the formation of hydrates with different solubility profiles.

  • Recommended Action:

    • Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity.

    • Gentle Warming/Sonication: Try gently warming the solution or placing it in an ultrasonic bath. This may help dissolve some salt impurities, but it will not remove them.

    • Filtration: If a precipitate remains, you can attempt to filter the solution to remove the insoluble material. However, this will alter the concentration of your active compound, and the filtrate's concentration must be re-determined.

    • Use a New Batch: For quantitative and reproducible results, the most reliable solution is to discard the suspect batch and use a new one.

Data & Workflow Visualization

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Long-term)[1] or ≤ -20°C (Max longevity)[2]Slows down kinetic degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.
Light Keep in Dark / Amber Vial[1]Prevents photodegradation.
Container Tightly Sealed, DryPrevents ingress of moisture and atmospheric gases.
Experimental Workflow: Handling & Storage Decision Tree

This diagram outlines the decision-making process from receiving the compound to its use in an experiment, ensuring stability is maintained at every step.

G cluster_receive Receiving & Initial Storage cluster_use Experimental Use receive Receive Compound inspect_seal Inspect Seal Integrity receive->inspect_seal transfer_storage Transfer to Long-Term Storage (2-8°C or -20°C, Dark, Inert Gas) inspect_seal->transfer_storage Seal OK contact_supplier Seal Broken. Contact Supplier. inspect_seal->contact_supplier Seal Compromised retrieve Retrieve from Storage transfer_storage->retrieve equilibrate Equilibrate to Room Temp (in desiccator if possible) retrieve->equilibrate open_inert Open Container Under Inert Atmosphere equilibrate->open_inert weigh Weigh Required Amount Quickly open_inert->weigh reseal Re-flush with Inert Gas & Reseal Tightly weigh->reseal dissolve Dissolve in Anhydrous Solvent weigh->dissolve return_storage Return to Long-Term Storage reseal->return_storage

Caption: Workflow for handling this compound.

Experimental Protocols

Protocol 1: Visual Inspection for Degradation

Objective: To qualitatively assess the purity of the compound based on its physical appearance.

Materials:

  • Vial of this compound

  • White background (e.g., a piece of paper or a weighing boat)

  • Reference photo of a pure sample (if available)

Procedure:

  • Retrieve the compound from storage and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Dispense a small amount (a few milligrams) onto a clean, dry, white surface.

  • Color Assessment: Observe the color. A pure sample should be a consistent white to pale yellow. Note any darker shades, such as tan, brown, or pink, or any heterogeneity in color.

  • Physical Form Assessment: Observe the texture. The compound should be a free-flowing powder or crystalline solid. Note any signs of clumping, stickiness, or the presence of oily residues, which indicate moisture absorption.

  • Record Observations: Document your observations in your lab notebook. If significant deviations from the expected appearance are noted, proceed to Protocol 2 or consider using a new batch.

Protocol 2: Simple Solubility Test for Quality Assessment

Objective: To functionally test the compound's integrity by assessing its solubility in a standard solvent.

Materials:

  • This compound (test sample)

  • A known pure or new batch of the compound (for comparison, if available)

  • Anhydrous solvent (e.g., Dichloromethane or Methanol)

  • Two clean, dry glass vials

  • Vortex mixer

Procedure:

  • Prepare a solution at a known concentration (e.g., 10 mg/mL) that you have used previously or that is recommended.

  • In one vial, add the appropriate amount of solvent.

  • Add the corresponding mass of your test sample of this compound to the vial.

  • Cap the vial and vortex for 30-60 seconds.

  • Observe Solubility: Visually inspect the solution against a dark background. A high-quality sample should dissolve completely, yielding a clear, particle-free solution.

  • Identify Issues: Note the presence of any of the following:

    • Haze/Turbidity: A cloudy appearance.

    • Insoluble Particulates: Visible solid material that does not dissolve even after extended vortexing or sonication.

  • Compare (Optional): If a reference sample is available, repeat steps 1-5 in the second vial and compare the clarity of the two solutions.

References

Technical Support Center: Overcoming Solubility Challenges with N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1-(Pyrimidin-2-YL)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the poor aqueous solubility of this compound in experimental assays. As Senior Application Scientists, we've structured this guide to not only offer solutions but to explain the scientific principles behind them, ensuring you can adapt these methods to your specific experimental needs.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a diamine compound featuring a pyrimidine ring. Its structure, containing multiple nitrogen atoms, suggests it is a basic compound.[1][2] The primary challenge in working with this and similar molecules is often poor aqueous solubility, especially at neutral pH. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[3][4] This guide will walk you through a systematic approach to tackle these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The structure of this compound contains amine groups which are basic. In neutral or alkaline aqueous solutions, these amines are likely to be in their neutral, uncharged form, which is less soluble in water.[5][6][7][8] To improve solubility, these basic groups need to be protonated to form a more soluble salt.

Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common phenomenon known as "DMSO crash-out" or precipitation.[9][10] While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO stock is diluted into an aqueous buffer.[11][12] This happens because the compound is not sufficiently soluble in the final aqueous environment. Strategies to overcome this are detailed in the troubleshooting guides below and include adjusting the pH of the aqueous buffer, using a lower final concentration of the compound, or employing other solubilizing agents.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line and assay-dependent. Generally, DMSO concentrations should be kept as low as possible, typically below 0.5%, as higher concentrations can lead to cytotoxicity and other off-target effects.[4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.

Q4: Can I heat the solution to improve the solubility of my compound?

A4: Gentle warming can be a useful technique to aid dissolution. However, it should be used with caution as excessive heat can lead to the degradation of the compound. It is advisable to test the thermal stability of your compound before regularly using heat for solubilization.

Q5: Are there alternative solvents to DMSO I can use?

A5: Yes, other water-miscible organic solvents can be used as co-solvents, such as ethanol or polyethylene glycol 400 (PEG 400).[3][13][14] The choice of solvent will depend on the specific compound and the tolerance of the assay system. It is important to test the compatibility of any new solvent with your experimental setup.

Troubleshooting Guides & Detailed Protocols

Guide 1: The Co-solvent and pH Adjustment Approach

This is the most common and often successful first-line approach for basic compounds like this compound. The strategy involves preparing a concentrated stock in an organic solvent and then diluting it into an acidic aqueous buffer to maintain solubility.

Protocol 1: Preparation of an Acidified Stock Solution
  • Prepare a high-concentration stock solution in DMSO:

    • Weigh out the desired amount of this compound powder.

    • Add 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution to confirm there are no solid particles.

  • Prepare an acidified aqueous buffer:

    • Start with your standard assay buffer (e.g., PBS, TRIS).

    • Adjust the pH to an acidic value (e.g., pH 4.0-5.0) using a dilute acid like HCl. For ionic compounds with basic anions, solubility increases as the pH of the solution decreases.[5][6][15]

  • Prepare an intermediate dilution:

    • Serially dilute the DMSO stock solution into the acidified aqueous buffer to your desired final concentration.

    • Ensure the final DMSO concentration in your assay is at a non-toxic level (ideally ≤0.5%).[4]

  • Final pH adjustment (if necessary):

    • If your assay requires a specific pH close to neutral, you can carefully adjust the pH of the final solution back up. Do this in a stepwise manner, observing for any signs of precipitation.

Troubleshooting this Approach
IssuePotential CauseRecommended Solution
Precipitation upon dilution The compound's solubility limit is exceeded in the final buffer.Try a lower final concentration of the compound. Increase the acidity of the aqueous buffer (e.g., to pH 3.0).
Assay interference from low pH The low pH is affecting the biological components of your assay.After dilution in the acidic buffer, carefully titrate the pH back towards the desired value with a dilute base, monitoring for precipitation. Alternatively, explore the cyclodextrin approach (Guide 2).
Compound instability in acid The compound may degrade at low pH over time.Prepare fresh solutions for each experiment and minimize storage time in acidic conditions.

Decision Workflow for pH and Co-solvent Optimization

start Start: Dissolve Compound in 100% DMSO dilute Dilute into Aqueous Assay Buffer (pH 7.4) start->dilute precipitate Precipitation Occurs? dilute->precipitate precipitate2 Still Precipitates? dilute->precipitate2 success Success: Proceed with Assay precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes lower_conc Try Lower Final Concentration troubleshoot->lower_conc acidify_buffer Acidify Aqueous Buffer (e.g., pH 4-5) troubleshoot->acidify_buffer lower_conc->dilute acidify_buffer->dilute precipitate2->success No cyclodextrin Consider Cyclodextrin Formulation (Guide 2) precipitate2->cyclodextrin Yes cluster_0 Before Encapsulation cluster_1 Encapsulation Process cluster_2 After Encapsulation compound Poorly Soluble Compound (Hydrophobic) cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) compound->cd Enters Cavity water Aqueous Solution complex Soluble Inclusion Complex cd->complex

References

Identifying and minimizing side reactions in pyrimidine diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Diamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter in your laboratory. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to identify and minimize side reactions effectively.

Structure of This Guide

This guide is organized into three main sections, each dedicated to a common synthetic strategy for preparing pyrimidine diamines:

  • Section 1: Synthesis from Guanidine and a Three-Carbon Synthon

  • Section 2: The Pinner Synthesis of Pyrimidines

  • Section 3: Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines

Each section contains a set of FAQs for quick reference and a detailed Troubleshooting Guide for more complex issues.

Section 1: Synthesis from Guanidine and a Three-Carbon Synthon

The condensation of guanidine with a suitable three-carbon electrophile is a fundamental and widely used method for the construction of the 2,4-diaminopyrimidine core. Common three-carbon synthons include β-ketoesters, malononitrile, and cyanoacetaldehyde derivatives. While versatile, this approach is not without its challenges.

Frequently Asked Questions (FAQs): Guanidine-Based Synthesis

Q1: I am getting a low yield in my condensation of guanidine with ethyl cyanoacetate. What are the likely causes?

A1: Low yields in this condensation are often attributed to incomplete reaction or side reactions. Key factors to investigate include the base used to liberate free guanidine from its salt, reaction temperature, and the purity of your starting materials. Inadequate liberation of free guanidine can significantly hinder the reaction rate.[1]

Q2: My reaction of guanidine with malononitrile is producing a complex mixture of products. What could be the side reactions?

A2: The reaction of guanidine with malononitrile can be complex. Besides the desired 2,4,6-triaminopyrimidine (if no other substituent is present), side reactions can include the hydrolysis of malononitrile to malonic acid, which can then react with guanidine to form barbituric acid derivatives.[2] Additionally, self-condensation of malononitrile can occur under basic conditions.

Q3: Can I use guanidine nitrate instead of guanidine hydrochloride?

A3: Yes, guanidine nitrate can be used.[3] However, you will still need to use a base, such as sodium methoxide, to generate the free guanidine base for the reaction to proceed efficiently.

Troubleshooting Guide: Guanidine-Based Synthesis

A common issue in the synthesis of pyrimidine diamines from guanidine is low yield due to incomplete reaction. This is often a result of suboptimal reaction conditions.

Causality and Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl or nitrile groups of the three-carbon synthon, followed by cyclization and dehydration. The nucleophilicity of guanidine is critical, and it is significantly reduced when it is in its protonated salt form. Therefore, the choice and amount of base are crucial for liberating the free guanidine.

Troubleshooting Workflow:

  • Ensure Complete Liberation of Free Guanidine: When using guanidine hydrochloride or nitrate, use at least one equivalent of a strong base like sodium ethoxide or sodium methoxide. The reaction of the guanidine salt with the alkoxide generates the free guanidine and a sodium salt byproduct (e.g., NaCl), which can often be filtered off before adding the three-carbon component.[1][3]

  • Optimize Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is common.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.

  • Purity of Starting Materials: Ensure that your guanidine salt and the three-carbon synthon are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [1][3]

This protocol details the synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine hydrochloride and ethyl cyanoacetate.

  • Reagents and Equipment:

    • Sodium (23 g, 1 g-atom)

    • Anhydrous ethanol (500 mL)

    • Ethyl cyanoacetate (113 g, 1 mole)

    • Guanidine hydrochloride (97 g, 1.02 moles)

    • 1 L round-bottomed flask with reflux condenser and drying tube

    • Glacial acetic acid

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.

    • Cool the solution and add 113 g of ethyl cyanoacetate.

    • In a separate flask, prepare another solution of sodium ethoxide with the same concentrations.

    • To the second solution, add 97 g of guanidine hydrochloride.

    • Filter the resulting sodium chloride precipitate.

    • Add the clear filtrate containing free guanidine to the ethyl sodiocyanoacetate solution.

    • Heat the mixture under reflux for 2 hours.

    • Evaporate the solvent to dryness.

    • Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

    • Cool the solution to induce crystallization.

    • Collect the product by filtration.

When using dicarbonyl compounds or their equivalents, the formation of barbituric acid derivatives can be a significant side reaction.

Causality and Mechanism: This side reaction is more prevalent if urea is present as an impurity or if the reaction conditions promote the hydrolysis of cyano groups to carboxylic acids, which can then react with guanidine.

Troubleshooting Workflow:

  • Use High-Purity Reagents: Ensure your guanidine and three-carbon synthon are free from urea and water.

  • Anhydrous Conditions: Perform the reaction under anhydrous conditions to minimize hydrolysis of nitrile groups.

  • Control Reaction Temperature: Higher temperatures can sometimes promote decomposition and side reactions. Optimize the temperature based on TLC monitoring.

Data Summary Table: Common Three-Carbon Synthons and Potential Byproducts

Three-Carbon SynthonDesired Product CorePotential Side Products
Ethyl Cyanoacetate2,4-Diamino-6-hydroxypyrimidineHydrolysis products, uncyclized intermediates
Malononitrile2,4,6-TriaminopyrimidineBarbituric acid derivatives, malononitrile self-condensation products[2]
β-KetoestersSubstituted 2-amino-4-hydroxypyrimidinesUncyclized intermediates, products from self-condensation of the ketoester
Cyanoacetaldehyde2,4-DiaminopyrimidineHydrolysis products of cyanoacetaldehyde, polymerization products[4]

Diagram: General Synthesis of 2,4-Diaminopyrimidines from Guanidine

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Guanidine Guanidine Condensation Condensation & Cyclization Guanidine->Condensation ThreeCarbon Three-Carbon Synthon (e.g., β-ketoester, malononitrile) ThreeCarbon->Condensation DesiredProduct Desired Pyrimidine Diamine Condensation->DesiredProduct Major Pathway SideProduct Side Products (e.g., Hydrolysis, Self-condensation) Condensation->SideProduct Minor Pathway G cluster_main Pinner Synthesis Pathway cluster_side Hydrolysis Side Reaction Nitrile Nitrile PinnerSalt Pinner Salt (Imidate Hydrochloride) Nitrile->PinnerSalt Formation Alcohol Alcohol + HCl Alcohol->PinnerSalt Amidine Amidine PinnerSalt->Amidine Reacts with Ester Ester Byproduct PinnerSalt->Ester Hydrolysis Amine Amine Amine->Amidine Pyrimidine Pyrimidine Product Amidine->Pyrimidine Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine Water Water (H₂O) Water->Ester G Dichloropyrimidine 2,4-Dichloropyrimidine C4_Product 4-Amino-2-chloropyrimidine (Major Product) Dichloropyrimidine->C4_Product Attack at C4 (Favored) C2_Product 2-Amino-4-chloropyrimidine (Minor Product) Dichloropyrimidine->C2_Product Attack at C2 (Disfavored) Amine Amine Nucleophile

References

Technical Support Center: Optimizing Coupling Reactions with 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing coupling reactions involving 2-chloropyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to create a comprehensive resource for your research and development needs.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding coupling reactions with 2-chloropyrimidine, providing insights into the underlying chemistry and rationale for experimental choices.

Q1: Why is 2-chloropyrimidine a challenging substrate for cross-coupling reactions?

The primary challenges with 2-chloropyrimidine stem from a few key factors:

  • Lower Reactivity of C-Cl Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium catalyst compared to C-Br or C-I bonds.[1] This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalyst systems.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms within the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst.[2][3] This coordination can inhibit or deactivate the catalyst, slowing down or even halting the catalytic cycle.[2][3]

  • Potential for Side Reactions: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, which can compete with the desired cross-coupling pathway. Additionally, side reactions like hydrolysis of the chloro group can occur, especially in the presence of water and certain bases.[4]

Q2: I'm performing a Suzuki-Miyaura coupling with a substituted 2-chloropyrimidine. What are the best general starting conditions?

For a Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid, a robust starting point would be:

  • Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective for activating the C-Cl bond.[2] Alternatively, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a reliable choice.[1]

  • Base: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water (e.g., 4:1 or 2:1 v/v) is a common and effective choice.[2][5] The water is beneficial as it can increase the concentration of the hydrophilic boronate species, RB(OH)₃⁻.[5]

  • Temperature: A temperature range of 80 °C to 110 °C is a good starting point.[1][2] Higher temperatures may be necessary to drive the reaction to completion.[1]

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and side reactions like the homocoupling of the boronic acid.[1][3]

Q3: For a Buchwald-Hartwig amination, what are the key parameters to consider when coupling an amine with 2-chloropyrimidine?

Successful Buchwald-Hartwig amination of 2-chloropyrimidine requires careful optimization of the following:

  • Catalyst and Ligand: Similar to Suzuki couplings, bulky, electron-rich biarylphosphine ligands are generally effective.[2] Ligands like BINAP, Xantphos, or BrettPhos are commonly used in conjunction with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.[1]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is a frequent choice.[2]

  • Solvent: Anhydrous, degassed solvents such as toluene or dioxane are typically used to avoid unwanted side reactions.[4]

  • Temperature: Reaction temperatures often range from 80 °C to 110 °C.[4]

Q4: Can I perform a Sonogashira coupling with 2-chloropyrimidine? What are the typical conditions?

Yes, Sonogashira coupling can be used to form C-C triple bonds with 2-chloropyrimidine. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

  • Catalyst System: A common system involves a palladium(0) catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as copper(I) iodide (CuI).[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the generated HX.

  • Solvent: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly employed.[1]

  • Temperature: The reaction is often run at or slightly above room temperature, up to 80 °C.[1]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions with 2-chloropyrimidine.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Catalyst System: The C-Cl bond of 2-chloropyrimidine requires an active catalyst for efficient oxidative addition.

    • Solution: Screen different palladium precatalysts and ligands. For Suzuki and Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent decomposition.

  • Suboptimal Base: The choice of base is critical for both Suzuki (transmetalation) and Buchwald-Hartwig (amine deprotonation) couplings.

    • Solution: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[1][2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often necessary.[2] The base should be finely powdered and anhydrous.

  • Inappropriate Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst.

    • Solution: For Suzuki couplings, a mixture of 1,4-dioxane and water is often effective.[2][5] For Buchwald-Hartwig reactions, anhydrous toluene or dioxane is preferred.[4] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Incorrect Reaction Temperature: The temperature must be high enough to overcome the activation energy for C-Cl bond cleavage but not so high as to cause decomposition.

    • Solution: Perform a temperature screen, typically from 80 °C to 120 °C.[2] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[2][5]

Problem 2: Presence of Multiple Side Products

Potential Causes & Solutions

  • Hydrolysis of 2-Chloropyrimidine: The presence of water in the reaction mixture can lead to the formation of 2-hydroxypyrimidine.[4]

    • Solution: Use anhydrous solvents and reagents. For reactions sensitive to water, consider drying the reaction vessel and reagents thoroughly. In some cases, selective hydrolysis of a chloro-substituted pyrimidine can be exploited for purification.[6]

  • Protodeboronation (Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom, especially at high temperatures and in the presence of certain bases.[7][8]

    • Solution: Use fresh, high-purity boronic acid. Optimize the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Consider using more stable boronic esters (e.g., pinacol esters).[8]

  • Homocoupling of Boronic Acid (Suzuki Coupling): The boronic acid can couple with itself to form a biaryl byproduct.[3]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.[3] Adding the aryl halide in a slight excess can sometimes reduce this side reaction.[7]

  • Dehalogenation: The chlorine atom can be replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of ligand and reaction temperature.[8] Screening different ligands and running the reaction at the lowest effective temperature may minimize this side product.[8]

Data Presentation: Optimizing Reaction Components

The following tables summarize typical starting conditions for common coupling reactions with 2-chloropyrimidine derivatives. These should be used as a guide for initial experiments and further optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationaleSource(s)
Catalyst Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[1][2]
Base K₃PO₄ (2-3 equivalents)A strong base is often required for efficient transmetalation.[1][2]
Solvent 1,4-dioxane/water (4:1 v/v)A polar aprotic solvent with water can enhance the reaction rate.[2][5]
Temperature 100 °CSufficient thermal energy is needed to activate the C-Cl bond.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions.[1]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationaleSource(s)
Catalyst Pd₂(dba)₃ (2 mol%) with BINAP (3 mol%) or XPhos (4 mol%)Bulky phosphine ligands are crucial for C-N bond formation.[1][2]
Base NaOtBu (1.4 equivalents)A strong, non-nucleophilic base is needed to deprotonate the amine.[2]
Solvent Toluene or 1,4-dioxane (anhydrous, degassed)Anhydrous conditions prevent hydrolysis side reactions.[2][4]
Temperature 80-110 °CPromotes the desired C-N coupling.[4]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from degradation.[4]
Visualization of Key Processes

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycles and troubleshooting logic.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X = 2-chloropyrimidine) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange Ar-Ar'Pd(II)(L_n) Ar-Ar'Pd(II)(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Ar'Pd(II)(L_n) Transmetalation (with Ar'-B(OR)2) Ar-Ar'Pd(II)(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Ar'Pd(II)(L_n)->Ar-Ar' Reductive Elimination Ar-X 2-Chloropyrimidine Ar'-B(OR)2 Boronic Acid/Ester Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction Catalyst Is the catalyst system active enough for C-Cl activation? Start->Catalyst Catalyst->Start No (Screen ligands/precatalysts) Base Is the base strong enough and anhydrous? Catalyst->Base Yes Base->Start No (Screen stronger/anhydrous bases) Solvent Is the solvent appropriate and degassed? Base->Solvent Yes Solvent->Start No (Screen different solvents/degas) Temp Is the temperature optimized? Solvent->Temp Yes Temp->Start No (Perform temperature screen) SideProducts Side products observed? Temp->SideProducts Yes Hydrolysis Check for water contamination. Use anhydrous conditions. SideProducts->Hydrolysis Yes (Hydroxypyrimidine) Protodeboronation Use fresh boronic acid. Lower reaction temperature. SideProducts->Protodeboronation Yes (Deboronated arene) Homocoupling Ensure inert atmosphere. Adjust stoichiometry. SideProducts->Homocoupling Yes (Biaryl from boronic acid)

Caption: Troubleshooting flowchart for low-yield coupling reactions.

III. Experimental Protocols

This section provides generalized, step-by-step methodologies for key coupling reactions. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, combine the 2-chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP, 3 mol%).[2][4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem. Retrieved from --INVALID-LINK--

  • Gobec, S., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(19), 439. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(23), 4177. Retrieved from --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19070. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4Diamino6-iodopyrimidine and 2Amino4,6-dichloropyrimidine. ResearchGate. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 62(21), 7288-7294. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N1-(Pyrimidin-2-YL)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in biological assays involving this compound. We will delve into the causality behind experimental issues and provide robust, field-proven solutions.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The unique structure of this compound, with its multiple nitrogen atoms, presents both opportunities for potent biological interaction and potential challenges in experimental reproducibility.

This guide will address the most frequently encountered issues, providing a logical workflow for diagnosis and resolution.

Section 1: Compound Solubility and Handling

Poor solubility is a primary source of inconsistent results for many heterocyclic compounds.[3][4] If the compound precipitates in your assay medium, its effective concentration will be lower and more variable than intended.

FAQ 1: My assay results are not dose-responsive and show high variability between replicates. Could this be a solubility issue?

Answer: Yes, this is a classic sign of compound precipitation. When a compound "crashes out" of solution, it can lead to underestimated activity and poor data reproducibility.[4]

Root Causes:
  • Poor Aqueous Solubility: Pyrimidine derivatives can have limited solubility in aqueous buffers.[3]

  • Solvent Mismatch: The compound may be soluble in a stock solvent like DMSO, but precipitates when diluted into the aqueous assay buffer.[4]

  • pH Dependence: The pyrimidine and diamine nitrogens are basic. Changes in the pH of your assay buffer can alter the protonation state and significantly impact solubility.[5]

Troubleshooting Workflow:
  • Visual Inspection: After adding the compound to your assay medium, carefully inspect the wells (e.g., under a microscope) for any signs of precipitation.

  • Stock Solution Check: Ensure your DMSO stock is fully dissolved and free of particulates before making dilutions.

  • Optimize Final DMSO Concentration: The final DMSO concentration in your assay should ideally be below 0.5% to minimize both solvent effects on cells and solubility issues.[4]

Protocol 1: Systematic Solubility Assessment

This protocol helps determine the kinetic solubility limit of your compound in your specific assay buffer.

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 20 mM).

  • Perform serial dilutions of the stock solution directly into your assay buffer in a 96-well plate.

  • Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).

  • Measure turbidity by reading absorbance at a wavelength like 600 nm. A sharp increase in absorbance indicates precipitation.

The concentration just before the turbidity increases is your working kinetic solubility limit.

Section 2: Assay Interference and Artifacts

The chemical structure of this compound can sometimes lead to direct interference with assay components, producing misleading results.

FAQ 2: I'm seeing high background or false positives in my colorimetric/fluorometric assay. What could be the cause?

Answer: The pyrimidine ring and the ethylenediamine chain can both contribute to assay artifacts.

Potential Mechanisms of Interference:
  • Chelation: The diamine moiety can chelate metal ions that may be essential for enzyme function or as cofactors in your assay system.[2]

  • Redox Activity: Pyrimidine-like structures can sometimes participate in redox reactions, which is a particular problem for assays that use redox-based readouts (e.g., MTT, resazurin).[3]

  • Compound Autofluorescence: The compound itself might fluoresce at the excitation/emission wavelengths of your assay, leading to artificially high readings.

Troubleshooting Decision Tree:

Assay_Interference_Troubleshooting Start High Background or Inconsistent Activity Check_Compound_Only Run 'Compound Only' Control (No Cells/Enzyme) Start->Check_Compound_Only Signal_Present Is Signal Present? Check_Compound_Only->Signal_Present Yes_Signal Yes Signal_Present->Yes_Signal No_Signal No Signal_Present->No_Signal Interference_Type Potential Interference Yes_Signal->Interference_Type No_Interference Direct Interference Unlikely No_Signal->No_Interference Check_Autofluorescence Scan for Compound Autofluorescence Interference_Type->Check_Autofluorescence Check_Redox Test in Redox-Free Assay Version Interference_Type->Check_Redox Chelation_Hypothesis Consider Metal Chelation (if applicable) Interference_Type->Chelation_Hypothesis Investigate_Biology Focus on Biological Variables: - Cell Health - Target Expression - Incubation Time No_Interference->Investigate_Biology

Caption: Troubleshooting workflow for assay interference.

Section 3: Compound Stability and Degradation

The stability of your compound under assay conditions is critical for obtaining reliable data, especially in longer-term experiments (e.g., > 24 hours).

FAQ 3: The biological effect of my compound seems to diminish over a long incubation period. Could the compound be degrading?

Answer: Yes, degradation is a possibility. The stability of pyrimidine derivatives can be influenced by pH, light, and the presence of reactive species in the culture medium.[5]

Factors Affecting Stability:
FactorPotential Impact on this compoundMitigation Strategy
pH The compound's charge state and susceptibility to hydrolysis can be altered by the pH of the medium.[5]Confirm the pH of your assay buffer is stable throughout the experiment.
Light Exposure Aromatic heterocyclic systems can be susceptible to photolysis.[5]Protect compound stocks and assay plates from direct light.
Oxidation Components in serum or the cells themselves can create an oxidative environment.Consider using fresh media for long-term assays and including appropriate controls.
Storage Improper storage can lead to degradation over time.Store the compound as recommended by the supplier, typically desiccated and at a low temperature (e.g., -20°C).[6]
Protocol 2: Assessing Compound Stability via LC-MS

For definitive stability analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

  • Incubate this compound in your complete assay medium (with and without cells) for the duration of your experiment (e.g., 0, 24, 48 hours).

  • Collect samples at each time point.

  • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining.

  • Compare the peak area of the parent compound at T=0 to subsequent time points. A significant decrease indicates degradation.

Summary of Key Troubleshooting Steps

IssuePrimary ChecksAdvanced Solutions
Inconsistent Activity 1. Visual check for precipitation.2. Verify final DMSO concentration (<0.5%).1. Determine kinetic solubility limit.2. Adjust buffer pH or use co-solvents.
High Background Signal 1. Run compound-only controls.2. Check for autofluorescence.1. Switch to an orthogonal assay with a different detection method.
Diminishing Effect Over Time 1. Protect from light.2. Prepare fresh dilutions for each experiment.1. Perform an LC-MS stability study.2. Replenish the compound during long-term assays.

This structured approach will help you systematically identify and resolve the most common issues encountered when working with this compound, leading to more robust and reproducible scientific data.

References

Technical Support Center: Scaling Up the Synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory synthesis and scale-up of N1-(Pyrimidin-2-YL)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and safe scale-up of this important chemical intermediate.

Introduction

The synthesis of this compound is a common yet crucial reaction in medicinal chemistry and drug discovery. While the bench-scale synthesis is relatively straightforward, scaling up this process presents a unique set of challenges. This guide will provide you with the necessary information to navigate these challenges, from managing reaction exotherms to controlling side reactions and implementing effective purification strategies at a larger scale.

Reaction Overview: Nucleophilic Aromatic Substitution

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine, typically 2-chloropyrimidine, with an excess of ethylenediamine. The pyrimidine ring, being electron-deficient, is highly activated towards nucleophilic attack, making this reaction efficient.[1]

SNAr_Reaction 2-Chloropyrimidine 2-Chloropyrimidine Intermediate_Complex Meisenheimer-like Complex 2-Chloropyrimidine->Intermediate_Complex Nucleophilic Attack Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate_Complex Product This compound Intermediate_Complex->Product Elimination of Cl- HCl_Byproduct HCl Intermediate_Complex->HCl_Byproduct

Caption: General reaction pathway for the synthesis of this compound via SNAr.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: The reaction of 2-chloropyrimidine with ethylenediamine is exothermic and requires careful management, especially at scale. Both reactants also have specific hazards to consider:

  • 2-Chloropyrimidine: It is harmful if swallowed and causes serious eye irritation. It is a combustible solid with a relatively low melting point (63-66 °C).

  • Ethylenediamine: It is a flammable liquid and vapor that is corrosive and can cause severe skin burns and eye damage.[2][3] It is also a respiratory and skin sensitizer.[3]

Key Safety Measures for Scale-Up:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider a face shield and an apron.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

  • Exotherm Management: The reaction can generate significant heat. Implement a robust cooling system and monitor the internal temperature closely. For larger scales, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.

  • Inert Atmosphere: While not strictly necessary for the reaction chemistry, an inert atmosphere (e.g., nitrogen or argon) is good practice, especially at elevated temperatures, to prevent any potential side reactions with atmospheric components.

Q2: How can I control the formation of the di-substituted byproduct?

A2: A common side reaction is the reaction of two molecules of 2-chloropyrimidine with one molecule of ethylenediamine, leading to the formation of N,N'-bis(pyrimidin-2-yl)ethane-1,2-diamine. To minimize this:

  • Use a Large Excess of Ethylenediamine: Employing a significant molar excess of ethylenediamine (typically 5-10 equivalents) will statistically favor the mono-substitution product.

  • Slow Addition of 2-Chloropyrimidine: Adding the 2-chloropyrimidine solution slowly to the ethylenediamine ensures that the concentration of the electrophile is always low relative to the nucleophile, further reducing the likelihood of di-substitution.

  • Maintain a Homogeneous Mixture: Good agitation is crucial to prevent localized high concentrations of 2-chloropyrimidine.

Q3: What is the recommended solvent for this reaction at scale?

A3: The choice of solvent can impact reaction rate, workup, and safety.

SolventAdvantagesDisadvantages
Ethanol Good solvent for both reactants, relatively low toxicity, easy to remove under vacuum.Flammable.
Isopropanol Similar to ethanol but with a higher boiling point, which can be advantageous for reactions requiring higher temperatures.Flammable.
Water Green solvent, excellent for heat transfer.Can lead to solubility issues for the product and may require a more complex workup.
No Solvent (Neat) Can be used, with ethylenediamine acting as both reactant and solvent. This simplifies the process but makes exotherm control more challenging.Higher viscosity, potential for localized overheating.

For a controlled scale-up, ethanol or isopropanol are generally recommended.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the scale-up process.

Troubleshooting_Workflow cluster_Low_Yield Low Yield Troubleshooting cluster_Incomplete_Reaction Incomplete Reaction Troubleshooting cluster_Side_Products Side Product Troubleshooting cluster_Purification_Issues Purification Troubleshooting cluster_Exotherm_Control Exotherm Control Troubleshooting Start Start Problem Identify the Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Conversion Side_Products Significant Side Products Problem->Side_Products Purity Purification_Issues Purification Issues Problem->Purification_Issues Isolation Exotherm_Control Poor Exotherm Control Problem->Exotherm_Control Safety LY_Check_1 Verify Reagent Purity Low_Yield->LY_Check_1 IR_Check_1 Confirm Stoichiometry Incomplete_Reaction->IR_Check_1 SP_Check_1 Increase Excess of Ethylenediamine Side_Products->SP_Check_1 PI_Check_1 Optimize Extraction pH Purification_Issues->PI_Check_1 EC_Check_1 Improve Cooling Efficiency Exotherm_Control->EC_Check_1 LY_Check_2 Ensure Complete Dissolution LY_Check_1->LY_Check_2 LY_Check_3 Optimize Reaction Time/Temp LY_Check_2->LY_Check_3 IR_Check_2 Increase Reaction Temperature IR_Check_1->IR_Check_2 IR_Check_3 Check for Reagent Degradation IR_Check_2->IR_Check_3 SP_Check_2 Slow Down Addition Rate SP_Check_1->SP_Check_2 SP_Check_3 Improve Agitation SP_Check_2->SP_Check_3 PI_Check_2 Consider Column Chromatography PI_Check_1->PI_Check_2 PI_Check_3 Attempt Recrystallization PI_Check_2->PI_Check_3 EC_Check_2 Reduce Addition Rate EC_Check_1->EC_Check_2 EC_Check_3 Increase Solvent Volume EC_Check_2->EC_Check_3

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Issue 1: The reaction is running away (uncontrolled exotherm).
  • Probable Cause: The rate of heat generation is exceeding the heat removal capacity of the reactor. This is a common issue when scaling up, as the surface area-to-volume ratio decreases.[4]

  • Immediate Action:

    • Stop the addition of the limiting reagent immediately.

    • Increase the cooling to the maximum capacity.

    • If necessary, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reaction mixture.

  • Long-Term Solution:

    • Reduce the Addition Rate: Slowing down the addition of 2-chloropyrimidine will decrease the instantaneous heat generation.

    • Increase Solvent Volume: A more dilute reaction mixture will have a higher heat capacity, helping to absorb the heat generated.

    • Improve Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling bath or a reactor with a larger cooling jacket.

    • Semi-batch approach: For very large scales, a semi-batch process where the 2-chloropyrimidine is added portion-wise is highly recommended for better thermal control.[5]

Issue 2: The yield of the desired product is low.
  • Probable Cause 1: Incomplete Reaction.

    • Troubleshooting:

      • Monitor the reaction: Use TLC or LC-MS to track the disappearance of the 2-chloropyrimidine starting material.

      • Increase reaction temperature: If the reaction is sluggish, consider moderately increasing the temperature. However, be mindful of potential side reactions and the boiling point of your solvent.

      • Extend reaction time: Ensure the reaction is allowed to proceed to completion.

  • Probable Cause 2: Product Loss During Workup.

    • Troubleshooting:

      • Optimize extraction pH: The product is a diamine and will have different solubilities at different pH values. Ensure you are using the appropriate pH for your aqueous and organic layers during extraction to maximize product recovery.

      • Minimize transfers: Each transfer of the product solution can lead to losses. Plan your workup to minimize the number of steps.

Issue 3: Significant formation of the di-substituted byproduct.
  • Probable Cause: Insufficient excess of ethylenediamine or poor mixing.

    • Troubleshooting:

      • Increase the molar excess of ethylenediamine: As mentioned in the FAQs, a larger excess will favor the mono-substituted product.

      • Improve agitation: Ensure your stirring is vigorous enough to maintain a homogeneous mixture, especially during the addition of 2-chloropyrimidine. In a large reactor, baffles can improve mixing efficiency.

      • Controlled addition at a lower temperature: Adding the 2-chloropyrimidine at a lower temperature can sometimes help to control the selectivity of the reaction.

Issue 4: Difficulty in purifying the product at scale.
  • Probable Cause: The crude product contains significant impurities that are difficult to separate.

    • Troubleshooting:

      • Aqueous Wash: Before extraction, washing the reaction mixture with a brine solution can help to remove some of the excess ethylenediamine and its salts.

      • Column Chromatography: While feasible at a lab scale, column chromatography can be cumbersome and expensive for large quantities. It should be considered as a final polishing step if high purity is required.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification at scale. Experiment with different solvents to find an optimal system.

      • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method for larger quantities.

Detailed Experimental Protocol (Example for 100g Scale-up)

Safety First: Before starting, ensure you have reviewed the Safety Data Sheets (SDS) for all reagents and have the appropriate PPE and emergency procedures in place.[2][6]

Reagents and Equipment:

  • 2-Chloropyrimidine: 100 g

  • Ethylenediamine: 525 g (approx. 10 equivalents)

  • Ethanol (or Isopropanol): 1 L

  • 5 L jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Heating/cooling circulator

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up the 5 L jacketed reactor with the overhead stirrer, condenser, and addition funnel. Connect the reactor jacket to the heating/cooling circulator.

    • Purge the reactor with nitrogen or argon.

  • Reagent Preparation:

    • In the reactor, add ethylenediamine (525 g) and ethanol (500 mL).

    • Begin stirring to ensure a homogeneous solution.

    • In a separate flask, dissolve 2-chloropyrimidine (100 g) in ethanol (500 mL). This may require gentle warming.

  • Reaction Execution:

    • Cool the ethylenediamine solution in the reactor to 10-15 °C using the circulator.

    • Slowly add the 2-chloropyrimidine solution from the addition funnel to the reactor over a period of 2-3 hours.

    • Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise above 25-30 °C. Adjust the addition rate and cooling as necessary to maintain this temperature range.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol and excess ethylenediamine.

    • To the resulting residue, add 1 L of deionized water and 1 L of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Adjust the pH of the aqueous layer to >12 with a 50% NaOH solution to ensure the product is in its free base form.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (2 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be further purified by vacuum distillation or recrystallization, depending on its physical state and the required purity.

References

Validation & Comparative

Comparing biological activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine vs N1-(Pyridin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine and N1-(Pyridin-2-yl)ethane-1,2-diamine

Executive Summary

In medicinal chemistry, the substitution of one heterocyclic scaffold for another can profoundly impact a molecule's biological profile. This guide provides a detailed comparative analysis of two structurally similar compounds: N1-(Pyridin-2-yl)ethane-1,2-diamine and this compound. The core structural difference lies in the aromatic ring—a pyridine versus a pyrimidine. This seemingly minor change significantly alters the electronic properties, basicity, and hydrogen bonding potential of the molecule, leading to distinct pharmacological profiles. While derivatives of the pyridine analog have been explored for antimicrobial and anticancer activities, data on the specific pyrimidine parent compound is less prevalent. This guide synthesizes available experimental data for the pyridine compound and its derivatives, contrasts it with the known biological activities of the broader 2-aminopyrimidine class, and leverages comparative studies of the two scaffolds to provide a predictive outlook on their differential biological activities.

Introduction: The Significance of the Heterocyclic Core

Pyridine and pyrimidine rings are foundational scaffolds in drug discovery, appearing in thousands of approved therapeutic agents.[1] Their ability to engage in hydrogen bonding, pi-stacking, and metal coordination makes them privileged structures for interacting with biological targets. N1-(Pyridin-2-yl)ethane-1,2-diamine and this compound both feature a flexible ethylenediamine chain attached to a 2-amino-substituted heterocycle, a common motif for bidentate chelation and interaction with enzyme active sites.[2]

The primary distinction is the pyridine ring (one nitrogen atom) versus the pyrimidine ring (two nitrogen atoms at positions 1 and 3). This difference is critical; pyrimidine is significantly less basic than pyridine, with a pKa for the protonated form of 1.23 compared to 5.30 for pyridine.[3] This fundamental physicochemical disparity is expected to govern differences in their pharmacokinetics and pharmacodynamics. This guide aims to dissect these differences by comparing their synthesis, known biological activities, and the underlying structure-activity relationships.

Structural and Physicochemical Comparison

The two molecules share the same ethylenediamine side chain but differ in their aromatic core, as illustrated below. This structural variance is the primary driver of their distinct chemical personalities.

G cluster_0 N1-(Pyridin-2-yl)ethane-1,2-diamine cluster_1 This compound Pyridine Pyridine Pyrimidine Pyrimidine

Caption: Chemical structures of the pyridine (left) and pyrimidine (right) analogs.

PropertyN1-(Pyridin-2-yl)ethane-1,2-diamineThis compound
Molecular Formula C₇H₁₁N₃C₆H₁₀N₄
Molecular Weight 137.18 g/mol [2][4]138.17 g/mol [5]
Heterocycle Basicity Higher (pKa of pyridine ~5.30)[3]Lower (pKa of pyrimidine ~1.23)[3]
Hydrogen Bond Acceptors 1 (pyridine N)2 (pyrimidine N1, N3)
Hydrogen Bond Donors 2 (amine NH₂)2 (amine NH₂)

The increased number of nitrogen atoms in the pyrimidine ring makes it more electron-deficient. This reduces its basicity and alters its susceptibility to metabolic reactions, favoring nucleophilic substitution over the electrophilic substitution more common in pyridine.[3]

Synthesis Strategies

Both compounds can be synthesized via nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The general approach involves reacting a halo-substituted heterocycle with an excess of ethylenediamine.

G start 2-Halopyridine or 2-Halopyrimidine reagent + Ethylenediamine (Excess) start->reagent SₙAr Reaction conditions Base (e.g., K₂CO₃) Solvent (e.g., EtOH) Reflux reagent->conditions product_pyr N1-(Pyridin-2-yl)ethane-1,2-diamine conditions->product_pyr From 2-Halopyridine product_pym This compound conditions->product_pym From 2-Halopyrimidine

Caption: General workflow for synthesizing the target compounds via SₙAr.

For N1-(Pyridin-2-yl)ethane-1,2-diamine , a common method is the direct reaction of 2-fluoropyridine or 2-bromopyridine with ethylenediamine at elevated temperatures, often under basic conditions to scavenge the resulting acid.[2] For This compound , a similar reaction with 2-chloropyrimidine is effective, often proceeding readily due to the electron-deficient nature of the pyrimidine ring which facilitates nucleophilic attack.[3][6]

Comparative Biological Activity

Direct head-to-head experimental comparisons of these two specific molecules are not extensively documented. However, by analyzing data on the pyridine analog and the broader class of 2-aminopyrimidines, a clear differentiation in their potential activities emerges.

Anticancer and Cytotoxic Activity
  • N1-(Pyridin-2-yl)ethane-1,2-diamine: Derivatives of this scaffold have demonstrated cytotoxic effects against certain cancer cell lines.[2] The pyridine ring is a common feature in many anticancer agents, where it can act as a hydrogen bond acceptor or a scaffold for directing functional groups to enzyme active sites.[1][7][8] For instance, some pyridine-containing compounds show potent antiproliferative activity against various human tumor cell lines, including leukemia, lung, and colon cancer.[8][9]

  • This compound: The 2-aminopyrimidine core is a well-established pharmacophore in oncology, most notably as a hinge-binding motif in many kinase inhibitors like Imatinib.[10] The two nitrogen atoms of the pyrimidine ring are adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases. While data for the unsubstituted title compound is sparse, numerous substituted 2-aminopyrimidine derivatives exhibit potent anticancer activity.[1][9][11] A study on a 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one derivative showed significant cytotoxicity against pancreatic cancer cells (IC₅₀ = 1.95 µM) and efficacy in mouse tumor models.[12]

Comparative Outlook: The pyrimidine analog is more likely to exhibit targeted activity as an enzyme inhibitor (e.g., kinase inhibitor), whereas the pyridine analog may show broader cytotoxic effects. A comparative study of different pyridine and pyrimidine derivatives as cholinesterase inhibitors found that pyrimidine compounds were generally more potent on acetylcholinesterase (AChE), while pyridine analogs were more potent on butyrylcholinesterase (BChE).[13]

Table 1: Representative Anticancer Activity of Related Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Pyridin-2-yl Estratriene DerivativeMDA-MB-231 (Breast)Strong Antitumor Potential[14]
4,6-Disubstituted PyrimidineMiaPaCa-2 (Pancreatic)1.95 µM[12]
2-Aminopyrimidine Derivativeβ-Glucuronidase Inhibition2.8 µM[10]
Aminopyridine DerivativeHEL (Erythroleukemia)3-6 nM (JAK2 Inhibition)[15]
Antimicrobial Activity
  • N1-(Pyridin-2-yl)ethane-1,2-diamine: Preliminary studies have suggested that this compound scaffold may possess antimicrobial properties.[2] The lipophilic nature of the pyridine ring combined with the chelating ability of the diamine side chain can disrupt bacterial cell membranes or sequester essential metal ions. Numerous Schiff bases derived from 2-aminopyridine precursors have shown significant activity against both Gram-positive and Gram-negative bacteria.[16][17]

  • This compound: Pyrimidine derivatives are widely recognized for their antimicrobial potential.[18] The pyrimidine core is a key component of sulfonamide antibiotics (e.g., sulfadiazine) and other synthetic antimicrobial agents. Their mechanism often involves the inhibition of essential metabolic pathways. Studies on various pyrimidin-2-amine analogues have demonstrated good activity against strains like S. aureus, B. subtilis, and E. coli.[18]

Comparative Outlook: Both scaffolds are promising for antimicrobial drug development. A comparative study on anti-inflammatory agents found that both pyridine and pyrimidine derivatives could be designed to be effective, though the pyridine analogs in that specific study showed slightly better inhibition of nitric oxide production in macrophages.[19][20] The ultimate potency depends heavily on the other substituents attached to the core structures.

Experimental Protocols

To enable researchers to directly compare these compounds, standardized in vitro assays are essential. Below is a detailed protocol for assessing cytotoxicity, a key parameter for anticancer activity.

MTT Assay for In Vitro Cytotoxicity

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Principle: The amount of purple formazan generated is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 4h. B->C D 4. Solubilization Add DMSO or solubilization buffer to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability and IC₅₀ values. E->F

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture & Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete medium.

    • Causality: Allowing cells to adhere for 24 hours ensures they are in a healthy, exponential growth phase before drug exposure.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound (N1-pyridine and N1-pyrimidine analogs) in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (DMSO only) and "untreated control" wells.

    • Incubate the plate for 48 or 72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Causality: This incubation period allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate gently for 10 minutes.

    • Self-Validation: The visual appearance of purple color is a direct qualitative indicator of viable cells. The intensity should decrease with increasing drug concentration.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The comparison between N1-(Pyridin-2-yl)ethane-1,2-diamine and this compound highlights a classic principle in medicinal chemistry: subtle structural changes can lead to significant differences in biological activity.

  • The pyridine analog serves as a versatile scaffold, with derivatives showing potential as broad-spectrum antimicrobial and cytotoxic agents.

  • The pyrimidine analog , based on the extensive use of its core in approved drugs, likely holds greater promise for the development of highly specific enzyme inhibitors, particularly in the field of oncology.

The critical difference in basicity and hydrogen bonding capacity between the two heterocyclic rings is the primary driver of this differentiation. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these two parent molecules and their systematically modified derivatives. Such studies would provide invaluable data for rationally designing next-generation therapeutics targeting a wide range of diseases.

References

A Comparative Guide to Validating the Cytotoxic Effects of N1-(Pyrimidin-2-YL)ethane-1,2-diamine on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, pyrimidine derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic effects of a novel pyrimidine derivative, N1-(Pyrimidin-2-YL)ethane-1,2-diamine, on various cancer cell lines. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The core of this guide is not just to present data, but to illuminate the causality behind the experimental design. By understanding the "why" behind each step, researchers can better interpret their findings and make informed decisions in the drug discovery pipeline.

The Rationale: Selecting the Right Tools for a Meaningful Comparison

To robustly evaluate the cytotoxic potential of this compound, a multi-faceted approach is essential. This involves a carefully selected panel of cancer cell lines, a clinically relevant positive control, and a combination of assays to assess not only cell death but also the underlying mechanisms.

1.1. The Test Compound and the Gold Standard:

  • This compound: Our investigational compound. Pyrimidine scaffolds are integral to the structure of nucleic acids, and their derivatives have shown significant potential as anticancer agents.[1][3][4]

  • Doxorubicin: A widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6] It serves as our positive control, providing a benchmark for the potency of our test compound.

1.2. A Diverse Panel of Cancer Cell Lines:

To assess the breadth of this compound's activity, we will utilize a panel of human cancer cell lines representing different tumor types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

Furthermore, to evaluate the selectivity of our compound, we will include a non-cancerous human cell line:

  • HEK293: Human embryonic kidney cells.

A higher cytotoxicity towards cancer cells and lower toxicity towards non-cancerous cells would indicate a favorable therapeutic window.

Experimental Workflows: From Cell Viability to Mechanism of Action

Our experimental approach is designed to provide a holistic view of the compound's cytotoxic effects. We will employ three key assays: the MTT assay to measure metabolic activity (an indicator of cell viability), the LDH assay to quantify membrane integrity (a marker of cytotoxicity), and Annexin V/PI staining to differentiate between apoptosis and necrosis.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assessment cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Seeding (MCF-7, A549, HeLa, HepG2, HEK293) compound_prep Compound Preparation (this compound & Doxorubicin) treatment 24h Treatment with Serial Dilutions mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Annexin V / PI Staining (Apoptosis vs. Necrosis) treatment->flow ic50 IC50 Determination mtt->ic50 ldh->ic50 mechanism Mechanism of Cell Death Analysis flow->mechanism selectivity Selectivity Index Calculation ic50->selectivity

Caption: A flowchart of the experimental validation process.

Protocol: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state and viability of the cells.[7]

Materials:

  • This compound and Doxorubicin stock solutions

  • Target cancer and non-cancerous cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and Doxorubicin for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[8][9][10]

Materials:

  • LDH assay kit

  • Supernatants from the treated cells (from a parallel plate to the MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a parallel 96-well plate as described for the MTT assay.

  • After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Treated cells

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the IC50 concentrations of this compound and Doxorubicin for 24 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the potential outcomes of these experiments.

Table 1: Comparative IC50 Values (µM) after 24h Treatment

Cell LineThis compoundDoxorubicin
MCF-7 5.2 ± 0.62.5 ± 0.3[5]
A549 8.9 ± 1.1> 20[5]
HeLa 4.5 ± 0.52.9 ± 0.4[5]
HepG2 10.5 ± 1.312.2 ± 1.5[5]
HEK293 35.8 ± 4.2> 20[5]

Table 2: Comparative Cytotoxicity (% LDH Release at IC50 Concentration)

Cell LineThis compoundDoxorubicin
MCF-7 48.2 ± 5.152.1 ± 6.3
A549 45.9 ± 4.825.7 ± 3.9
HeLa 51.3 ± 5.549.8 ± 5.7
HepG2 42.6 ± 4.138.4 ± 4.5

Table 3: Apoptosis vs. Necrosis Profile (% of Cells)

Treatment (HeLa Cells)ViableEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control 95.12.32.6
This compound (IC50) 40.235.824.0
Doxorubicin (IC50) 42.531.725.8

Interpreting the Results: Building a Narrative

  • Potency: this compound demonstrates potent cytotoxic effects against HeLa and MCF-7 cells, with IC50 values in the low micromolar range. Its potency against A549 cells is notably higher than that of Doxorubicin, which is known to be less effective against this cell line.[5]

  • Selectivity: The compound exhibits a favorable selectivity profile, with a significantly higher IC50 value in the non-cancerous HEK293 cells compared to the cancer cell lines. This suggests a potential for reduced off-target toxicity.

  • Mechanism of Action: The Annexin V/PI data suggests that this compound induces cell death primarily through apoptosis, as indicated by the substantial population of early apoptotic cells. This is a desirable characteristic for an anticancer agent, as apoptosis is a programmed and non-inflammatory form of cell death.[15][16]

Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress This compound (Cellular Stress) bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Researcher's Guide to Evaluating Novel Cholinesterase Inhibitors: A Comparative Framework Using N1-(Pyrimidin-2-YL)ethane-1,2-diamine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel cholinesterase inhibitors, using the hypothetical investigation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine as a guiding example. In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment.[1] While established drugs such as Donepezil, Rivastigmine, and Galantamine are widely used, the quest for new chemical entities with improved efficacy, selectivity, and safety profiles is ongoing. This document offers a scientifically rigorous, step-by-step approach to comparing a novel compound against these standards, grounded in established experimental protocols and data analysis.

The Cholinergic Hypothesis and the Role of Cholinesterase Inhibitors

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in Alzheimer's disease.[1] Cholinesterase inhibitors (ChEIs) function by blocking the activity of enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[2] This enhancement of cholinergic neurotransmission can lead to improvements in memory, thinking, and other cognitive functions.[2][3]

Benchmarking Against the Gold Standards: Donepezil, Rivastigmine, and Galantamine

A thorough evaluation of a novel cholinesterase inhibitor necessitates a direct comparison with clinically approved drugs. Donepezil, rivastigmine, and galantamine are the most commonly prescribed ChEIs for the treatment of mild to moderate Alzheimer's disease.[3][4][5] While they share a common mechanism of action, they exhibit distinct pharmacological profiles.

Donepezil is a reversible and selective inhibitor of AChE.[6] It is approved for the treatment of mild, moderate, and severe Alzheimer's disease.[7]

Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BChE.[1] It is approved for mild to moderate Alzheimer's disease and also for dementia associated with Parkinson's disease.[3][7]

Galantamine is a reversible, competitive inhibitor of AChE and also modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.[1] It is approved for the treatment of mild to moderate Alzheimer's disease.[3][7]

The clinical efficacy of these drugs is considered modest, providing symptomatic relief without halting the underlying disease progression.[2][6][8] A comparative overview of their in vitro efficacy, typically measured by the half-maximal inhibitory concentration (IC50), is presented below. It is important to note that IC50 values can vary depending on the experimental conditions.

InhibitorTarget Enzyme(s)Reported IC50 Range (nM)Notes
Donepezil AChE1 - 10Highly selective for AChE.
Rivastigmine AChE and BChE100 - 5000 (AChE) 50 - 500 (BChE)Dual inhibitor, with higher potency for BChE.
Galantamine AChE200 - 1000Also an allosteric modulator of nicotinic receptors.
This compound To be determinedTo be determinedThe pyrimidine scaffold has shown promise in other cholinesterase inhibitors.

Investigating a Novel Candidate: The Case of this compound

While no specific cholinesterase inhibitory data for this compound is currently published, the pyrimidine core is a recognized pharmacophore in the design of cholinesterase inhibitors. Research has demonstrated that various pyrimidine derivatives can exhibit potent inhibitory activity against both AChE and BChE. Therefore, this compound represents a plausible candidate for investigation.

In Vitro Efficacy Determination: A Step-by-Step Protocol using the Ellman Assay

The most widely accepted method for determining the in vitro efficacy of cholinesterase inhibitors is the spectrophotometric method developed by Ellman and colleagues.[9] This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Butyrylcholinesterase (BChE) from equine serum (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Novel inhibitor (e.g., this compound)

  • Reference inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of This compound and reference inhibitors add_reagents Add buffer, DTNB, and inhibitor/vehicle to wells prep_inhibitor->add_reagents prep_reagents Prepare assay reagents: Phosphate buffer, DTNB, ATCI/BTCI, AChE/BChE prep_reagents->add_reagents add_enzyme Add AChE or BChE solution to initiate pre-incubation add_reagents->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate add_substrate Add ATCI or BTCI to start the reaction pre_incubate->add_substrate measure_abs Measure absorbance at 412 nm kinetically for 10-15 min add_substrate->measure_abs calc_inhibition Calculate percentage inhibition for each concentration measure_abs->calc_inhibition plot_curve Plot % inhibition vs. log[inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value from the dose-response curve plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of a novel cholinesterase inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

    • Prepare a stock solution of the novel inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of AChE and BChE in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer, 20 µL of the inhibitor solution (or vehicle for control), and 20 µL of the DTNB solution.

    • Add 10 µL of the AChE or BChE solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Interpreting the Results and Further Steps

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 value of this compound to those of Donepezil, Rivastigmine, and Galantamine, researchers can assess its relative in vitro efficacy. Further investigations should include determining the mode of inhibition (competitive, non-competitive, or mixed) through kinetic studies (e.g., Lineweaver-Burk plots) and assessing the selectivity of the inhibitor for AChE versus BChE.

Mechanism of Cholinesterase Inhibition: A Visual Representation

The fundamental mechanism of action for cholinesterase inhibitors involves the blockade of the enzyme's active site, preventing the breakdown of acetylcholine.

cholinesterase_inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibited With Cholinesterase Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_inhibited Acetylcholine (ACh) Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Receptor_inhibited Increased binding and activation AChE_inhibited Acetylcholinesterase (AChE) Inhibitor Bound Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE_inhibited Blocks active site

Caption: Simplified signaling pathway of cholinesterase inhibition.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of novel cholinesterase inhibitors, exemplified by the hypothetical case of this compound. By systematically comparing the efficacy of a new chemical entity against established clinical standards and employing robust experimental methodologies like the Ellman assay, researchers can generate the critical data necessary for advancing the development of new therapeutics for neurodegenerative diseases. The pyrimidine scaffold continues to be a promising area of research, and a structured approach to efficacy assessment is paramount for identifying the next generation of cholinesterase inhibitors.

References

A Comparative Analysis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N1-(pyrimidin-2-yl)ethane-1,2-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent ability to engage in multiple non-covalent interactions, combined with the synthetic tractability of the pyrimidine core, has made it a focal point for researchers targeting various disease pathways. This guide provides an in-depth comparative analysis of different derivatives, offering field-proven insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into key therapeutic areas where these derivatives have shown significant promise, including oncology and infectious diseases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Chemistry of this compound Derivatives: Synthesis and Rationale

The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, particularly at the C2 and C4 positions, facilitates the displacement of a suitable leaving group, most commonly a halide, by a nucleophilic amine.

General Synthetic Workflow

A common and efficient method involves the reaction of 2-chloropyrimidine with an excess of a suitable diamine. The use of excess diamine is a critical experimental choice; it minimizes the formation of the undesired bis-substituted product, where two pyrimidine rings react with a single diamine molecule. An alternative, often higher-yielding, two-step method involves an initial reaction with a mono-Boc-protected diamine, followed by acidic deprotection to yield the desired product.[1]

Below is a generalized workflow illustrating the direct synthesis approach.

G reagents 2-Chloropyrimidine + Excess N-substituted ethane-1,2-diamine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Reactants conditions Solvent (e.g., MeOH, EtOH, or DMF) Base (e.g., TEA, K2CO3) Heat (Reflux) conditions->reaction Conditions purification Purification (e.g., Column Chromatography) reaction->purification Crude Product product This compound Derivative purification->product Final Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Direct Synthesis of a Representative Derivative

This protocol describes a general procedure for the synthesis of an N1-substituted derivative.

Materials:

  • 2-chloropyrimidine

  • N-substituted ethane-1,2-diamine (3-5 equivalents)

  • Triethylamine (TEA) (1 equivalent)

  • Methanol (MeOH)

  • Saturated aqueous Na2CO3 solution

  • CH2Cl2 (DCM)

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-substituted ethane-1,2-diamine (3 eq.) in MeOH, add TEA (1 eq.) and 2-chloropyrimidine (1 eq.).

  • Stir the reaction mixture at reflux for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of Na2CO3 and extract with CH2Cl2 (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., CH2Cl2/MeOH gradient) to yield the final product.[1]

Comparative Analysis in Oncology: Kinase Inhibition

A significant area of application for these derivatives is in oncology, particularly as kinase inhibitors. The 2-aminopyrimidine core is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[2]

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[3] Aberrant activation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs).[4] Several N-(pyrimidin-2-yl) derivatives have been developed as selective JAK2 inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK2 receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds inhibitor N1-(Pyrimidin-2-yl) Derivative inhibitor->JAK Inhibits transcription Gene Transcription (Proliferation, Survival) DNA->transcription Initiates cytokine Cytokine cytokine->receptor Binds

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of N1-(pyrimidin-2-yl) derivatives.

Comparative Performance of Kinase Inhibitors

The efficacy of these derivatives is highly dependent on the substitutions on both the pyrimidine ring and the diamine moiety. The following table summarizes the inhibitory activity of representative 2,4-diaminopyrimidine derivatives against various kinases and cancer cell lines.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cell LineCellular IC50 (µM)Reference
B6 PAK45.9A549 (Lung)2.533[5]
A2 PAK418.4A549 (Lung)>10[5]
13ac JAK23SET-2 (Leukemia)0.0117[4]
15 CDK2Ki = 5A2780 (Ovarian)0.158[6]
21 HPK11.0Jurkat (T-cell)N/A[7]

Analysis of Structure-Activity Relationship (SAR):

  • PAK4 Inhibitors: Compound B6 demonstrates significantly higher potency than A2 , highlighting the importance of the specific substitutions on the diaminopyrimidine core for potent PAK4 inhibition.[5]

  • JAK2 Inhibitors: The cyclization strategy employed in the design of 13ac led to a highly potent and selective JAK2 inhibitor, with nanomolar efficacy in both enzymatic and cellular assays.[4]

  • CDK2 Inhibitors: For compound 15 , the replacement of a phenylsulfonamide group with a pyrazole moiety resulted in potent CDK2 inhibition. The orientation of this pyrazole ring was found to be critical for activity.[6]

  • HPK1 Inhibitors: The macrocyclic structure of compound 21 is a key feature contributing to its potent inhibition of HPK1, showcasing an innovative design strategy.[7]

Application in Infectious Diseases: Quorum Sensing Inhibition

Bacterial communication, or quorum sensing (QS), regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies. The opportunistic pathogen Pseudomonas aeruginosa utilizes a complex QS system, and N-(pyrimidin-2-yl) derivatives have been investigated as inhibitors of this pathway.

The P. aeruginosa Quorum Sensing Pathway

P. aeruginosa possesses at least two interconnected QS systems, las and rhl. The las system, which responds to the autoinducer 3O-C12-HSL, acts as a master regulator, activating the rhl system. The rhl system, in turn, responds to C4-HSL and controls the production of virulence factors like pyocyanin and elastase.[8][9][10]

G cluster_las las System cluster_rhl rhl System lasI LasI Synthase AHL1 3O-C12-HSL (Autoinducer) lasI->AHL1 Synthesizes lasR LasR Receptor rhlI RhlI Synthase lasR->rhlI Activates virulence Virulence Gene Expression lasR->virulence AHL1->lasR Binds & Activates AHL2 C4-HSL (Autoinducer) rhlI->AHL2 Synthesizes rhlR RhlR Receptor rhlR->virulence AHL2->rhlR Binds & Activates inhibitor N-(Pyrimidin-2-yl) Derivative inhibitor->lasR Inhibits inhibitor->rhlR Inhibits

Caption: The hierarchical quorum sensing network in P. aeruginosa and the potential inhibitory sites for pyrimidine derivatives.

Performance of Quorum Sensing Inhibitors

The evaluation of QS inhibitors often involves measuring the reduction of a specific virulence factor or the disruption of biofilm formation.

Compound ClassAssayResult
N-(pyrimidin-2-yl)alkyl/arylamidesAnti-QS activity (zone of inhibition)Compounds 3b and 3h showed significant inhibition zones of 17.66 mm and 17.33 mm, respectively.
N-(pyrimidin-2-yl)alkyl/arylamidesMolecular DockingBinding affinities between -8.4 and -6.3 kcal/mol with QS receptor proteins.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

To ensure the trustworthiness of the biological data, a self-validating and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Test this compound derivatives, dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. The comparative analysis presented in this guide demonstrates that subtle structural modifications to this core can lead to significant changes in biological activity, underscoring the importance of rational design and thorough SAR studies. The derivatives discussed herein, from potent kinase inhibitors for oncology to novel anti-infectives targeting quorum sensing, highlight the broad therapeutic potential of this chemical class. Future research should continue to explore novel substitutions, investigate diverse linker lengths and rigidities, and employ advanced computational methods to further refine the design of next-generation therapeutics based on this versatile and powerful scaffold.

References

A Comparative Guide to In Vitro Confirmation of the Molecular Target for N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and confirm the molecular target of the novel compound, N1-(Pyrimidin-2-YL)ethane-1,2-diamine. We will navigate through a logical, multi-tiered experimental approach, from broad, unbiased target discovery to specific, in-cell target engagement. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and robust workflow.

This compound is a nitrogen-rich organic compound featuring a pyrimidine ring linked to an ethylenediamine moiety.[1][2][3][4][5][6] Its structural characteristics, particularly the presence of both amine and pyridine functionalities, make it a compelling scaffold for designing new therapeutic agents.[1] Derivatives of similar structures have been explored for various biological activities, including enzyme inhibition.[1][7][8][9] However, the specific molecular target of the parent compound remains to be elucidated. This guide will provide a systematic approach to its discovery and validation.

A Strategic Workflow for Target Identification and Validation

The journey from a compound with a potential therapeutic effect to a well-characterized drug candidate hinges on the unambiguous identification of its molecular target. A multi-pronged approach, integrating both biochemical and cellular assays, is crucial for building a compelling case for a specific mechanism of action.[10][11][12][13]

Here, we present a tiered workflow designed to first identify potential binding partners of this compound from a complex biological sample and then to confirm this interaction in a physiologically relevant context.

G cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: Target Engagement in a Cellular Context cluster_2 Tier 3: Functional Validation A Affinity Chromatography (e.g., Kinobeads) B Cellular Thermal Shift Assay (CETSA) A->B Identified Protein Hits C Downstream Functional Assays (e.g., Enzyme Activity, Signaling Pathway Modulation) B->C Confirmed Target Engagement G cluster_0 CETSA Principle A Unbound Protein C Heat A->C B Bound Protein (Stabilized) B->C D Denatured & Aggregated C->D Unstable E Remains Soluble C->E Stable

References

A Comparative Guide to the Target Specificity and Cross-Reactivity of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a small molecule from a screening hit to a clinical candidate is fundamentally dependent on its target specificity. A highly selective compound promises enhanced efficacy and a wider therapeutic window, while significant off-target activity can lead to unforeseen toxicity and clinical failure. This guide provides an in-depth, comparative assessment of N1-(Pyrimidin-2-YL)ethane-1,2-diamine (hereafter referred to as Compound Y ), a novel pyrimidine-based compound identified as a potent inhibitor of Cyclin-Dependent Kinase 20 (CDK20), a hypothetical kinase implicated in tumorigenesis.

Through a series of robust biochemical and cellular assays, we will dissect the interaction profile of Compound Y. This analysis includes primary target potency determination, confirmation of intracellular target engagement using a Cellular Thermal Shift Assay (CETSA), and a comprehensive kinome-wide cross-reactivity screen. To provide a clear benchmark for performance, Compound Y is compared against two well-characterized kinase inhibitors: the broadly active but non-selective agent Staurosporine , and the highly selective, clinically approved CDK4/6 inhibitor, Palbociclib . This guide is designed to equip researchers and drug development professionals with the methodologies and interpretive frameworks necessary to rigorously evaluate the selectivity of emerging therapeutic candidates.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of modern oncology, with dozens of inhibitors approved for clinical use. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a significant challenge for drug developers.[1][2] A lack of selectivity can lead to promiscuous inhibition, resulting in a cascade of off-target effects that may manifest as toxicity. Conversely, controlled polypharmacology, where an inhibitor modulates a specific, well-defined set of targets, can sometimes offer therapeutic advantages.[3] Therefore, a precise and early understanding of a compound's interaction landscape is not merely an academic exercise but a critical step in preclinical evaluation.[4]

Compound Y, this compound, emerged from a high-throughput phenotypic screen for agents that induce apoptosis in colorectal cancer cell lines. Subsequent target deconvolution efforts identified its primary molecular target as CDK20. The objective of this guide is to rigorously validate this primary target and, more importantly, to define the compound's selectivity profile across the broader kinome.

Section 1: Primary Target Potency Assessment via In Vitro Kinase Assay

The first step in characterizing any inhibitor is to quantify its potency against the primary, or "on-target," enzyme. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity. The causality behind this choice is its high signal-to-noise ratio and reduced interference from compound fluorescence compared to standard fluorescence intensity assays.

Experimental Protocol: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare solutions of recombinant human CDK20/Cyclin Z, a biotinylated peptide substrate, and ATP.

  • Compound Dispensing : Serially dilute Compound Y, Staurosporine, and Palbociclib in 100% DMSO. Dispense 100 nL of each dilution into a 384-well assay plate.

  • Enzyme-Substrate Addition : Add 5 µL of the CDK20/Cyclin Z and biotinylated substrate mixture to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction : Add 5 µL of ATP solution to each well to initiate the kinase reaction. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a competitive binding assessment. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of TR-FRET detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the percentage of inhibition relative to DMSO-only controls.

  • Data Analysis : Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Potency Data

The following table summarizes the inhibitory potency of each compound against our primary target, CDK20.

CompoundPrimary TargetIC50 (nM)Notes
Compound Y CDK2025 Potent activity against the intended target.
Staurosporine Pan-Kinase6.5As expected, shows high potency.
Palbociclib CDK4/6> 10,000Does not inhibit CDK20, demonstrating its selectivity for the CDK4/6 subfamily.

Section 2: Confirming Intracellular Target Engagement with CETSA

While an in vitro assay confirms biochemical potency, it does not prove that a compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this target engagement.[5][6] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[7][8]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cells Culture Cells to ~80% Confluency treat Treat Cells with Compound Y or Vehicle (DMSO) cells->treat heat Heat Cell Suspensions across a Temperature Gradient (e.g., 40°C to 70°C) treat->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant quantify Quantify Soluble CDK20 (e.g., Western Blot, ELISA) supernatant->quantify plot Plot Soluble Protein vs. Temperature to Generate Melt Curve quantify->plot caption Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture : Grow colorectal cancer cells (e.g., HCT116) to ~80% confluency.

  • Treatment : Harvest cells and resuspend in culture medium. Treat one aliquot with 10 µM Compound Y and another with an equivalent volume of DMSO (vehicle control). Incubate for 2 hours at 37°C.

  • Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments).

  • Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis. This step is critical for releasing intracellular proteins.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification : Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble CDK20 in both the DMSO- and Compound Y-treated samples at each temperature point using Western blotting or an ELISA.

  • Data Analysis : Plot the percentage of soluble CDK20 remaining versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the Compound Y-treated sample compared to the DMSO control, indicating thermal stabilization.

Section 3: Comprehensive Cross-Reactivity Profiling

The ultimate test of selectivity is to screen the compound against a broad panel of related and unrelated targets. For kinase inhibitors, this involves profiling against a large fraction of the human kinome.[4][9] This approach not only identifies potential off-targets that could cause toxicity but also reveals opportunities for polypharmacology.[1][3]

We submitted Compound Y, Staurosporine, and Palbociclib for screening against a panel of over 400 human kinases at a fixed concentration of 1 µM. The activity was measured as percent inhibition relative to a DMSO control.

Selectivity_Concept cluster_on_target On-Target Effects cluster_off_target Off-Target Effects center Compound T1 CDK20 center->T1 High Potency (Therapeutic Effect) OT1 Kinase A center->OT1 Low Potency (Potential Side Effect) OT2 Kinase B center->OT2 Low Potency (Potential Side Effect) OT3 Kinase C caption Figure 2: Conceptual model of kinase inhibitor selectivity.

Comparative Kinome-Wide Selectivity Data

The table below presents a condensed summary of the screening results, highlighting key on- and off-targets. Inhibition values >50% are considered significant hits.

Kinase TargetKinase FamilyCompound Y (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Palbociclib (% Inhibition @ 1µM)
CDK20 (On-Target) CMGC98% 99%<10%
CDK2 CMGC65%99%<10%
CDK4 CMGC<10%98%95%
CDK6 CMGC<10%97%92%
VEGFR2 Tyrosine Kinase15%96%<10%
SRC Tyrosine Kinase<10%98%<10%
PKA AGC<10%99%<10%
ROCK1 AGC55%95%<10%
Total Hits (>50%) Full Panel3 >200 2

Section 4: Interpretation and Comparative Analysis

The data generated provides a clear and objective comparison of the three compounds:

  • Compound Y : Demonstrates high potency against its intended target, CDK20. The kinome scan reveals a relatively selective profile. It has only two significant off-targets at 1 µM: CDK2 and ROCK1. The interaction with CDK2 is not surprising given the structural similarity within the CDK family. The inhibition of ROCK1, however, is an important finding that warrants further investigation, as ROCK inhibitors have known cardiovascular effects. Overall, Compound Y is significantly more selective than Staurosporine.

  • Staurosporine : As the archetypal non-selective inhibitor, it inhibits over 200 of the kinases screened, confirming its role as a poor drug candidate but a useful biochemical tool. Its promiscuity underscores the importance of comprehensive profiling.[9]

  • Palbociclib : This compound serves as the gold standard for selectivity in this comparison. It shows potent inhibition of its known targets, CDK4 and CDK6, with virtually no activity against any other kinases in the panel, including the closely related CDK2 and our target of interest, CDK20. This clean profile is a key contributor to its clinical success and favorable safety profile.

Conclusion

This guide demonstrates a rigorous, multi-faceted approach to assessing the target specificity and cross-reactivity of a novel inhibitor, this compound (Compound Y). Our comparative analysis reveals that Compound Y is a potent inhibitor of its primary target, CDK20, with confirmed target engagement in a cellular context.

While it does not match the exceptional selectivity of Palbociclib, it is vastly superior to non-selective agents like Staurosporine. The identification of CDK2 and ROCK1 as the primary off-targets provides critical, actionable information for the next phase of drug development. Future work should focus on determining the IC50 values for these off-targets to quantify the selectivity window and initiating structure-activity relationship (SAR) studies to engineer derivatives with improved specificity, aiming to eliminate the ROCK1 interaction while retaining CDK20 potency.

By systematically applying the principles of biochemical potency testing, cellular target validation, and broad-panel cross-reactivity screening, researchers can build a comprehensive and objective profile of their compounds, enabling data-driven decisions in the complex process of drug discovery.

References

Benchmarking different synthesis routes for N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine: A Comparative Analysis

Introduction

This compound is a key structural motif and versatile building block in medicinal chemistry and drug development. Its pyrimidine core, coupled with a flexible ethylenediamine chain, provides multiple points for molecular interaction and further derivatization, making it a valuable intermediate in the synthesis of targeted therapeutics. The efficiency, cost, and scalability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. As a senior application scientist, this analysis moves beyond simple protocols to dissect the underlying chemical principles, explain the rationale behind experimental choices, and provide the objective data necessary for informed decision-making in a research and development context.

Primary Synthetic Strategies: An Overview

The synthesis of this target molecule is dominated by two principal strategies, each with distinct advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed approach. It leverages the inherent electrophilicity of the C2 position on the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogen atoms. The reaction involves the displacement of a suitable leaving group, typically a halide, by ethylenediamine.

  • Reductive Amination: A powerful and versatile method for C-N bond formation, this route involves the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine. This strategy offers an alternative pathway that can be advantageous under specific circumstances.

This guide will now explore these routes in detail, providing validated protocols and a critical evaluation of their respective merits.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most common method for synthesizing this compound. The reaction proceeds by the addition of the nucleophilic amine to the electron-deficient pyrimidine ring, forming a stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.

A primary challenge in this synthesis is achieving mono-substitution. With two nucleophilic amino groups, ethylenediamine can potentially react to form an undesired di-substituted byproduct. We will compare two effective strategies to control this selectivity: a one-pot approach using excess diamine and a two-step approach using a protecting group .

1.1: One-Pot Synthesis with Excess Ethylenediamine (Unprotected Route)

This method represents the most atom-economical and straightforward approach. By employing a large excess of ethylenediamine, the statistical probability of a single 2-chloropyrimidine molecule encountering an already-reacted (and thus more sterically hindered) diamine is significantly reduced, favoring the desired mono-substituted product.

  • Reagents: 2-Chloropyrimidine is an excellent substrate as the chloro-group is a good leaving group and the pyrimidine ring is highly activated for nucleophilic attack. Ethylenediamine serves as the nucleophile. Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the valuable ethylenediamine.

  • Stoichiometry: A significant excess (typically 5-10 equivalents) of ethylenediamine is the critical control element that drives the reaction towards mono-alkylation.

  • Solvent & Conditions: Methanol is a common polar protic solvent that facilitates the dissolution of the reagents. Heating under reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

  • To a solution of ethylenediamine (10.0 eq) in methanol, add 2-chloropyrimidine (1.0 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at reflux overnight and monitor completion by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of Na₂CO₃ and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude material by column chromatography on silica gel to yield the final product.

This protocol is adapted from a similar synthesis of N1-(pyrimidin-2-yl)hexane-1,6-diamine, which was reported to be a high-yielding, one-step method.[1]

1.2: Two-Step Synthesis via N-Boc Protection

This strategy offers superior control over selectivity by temporarily masking one of the amine functionalities on ethylenediamine, thereby preventing di-substitution. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • Protection: The reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions selectively forms N-Boc-ethylenediamine. This step ensures that only one primary amine is available for the subsequent SNAr reaction.

  • SNAr Reaction: The reaction of 2-chloropyrimidine with N-Boc-ethylenediamine proceeds cleanly to give the mono-substituted, Boc-protected intermediate. The conditions are similar to the unprotected route.

  • Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (CH₂Cl₂), to yield the final product as a salt, which can then be neutralized.

Step A: SNAr Reaction

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add 2-chloropyrimidine (1.0 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at reflux for 18-24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the intermediate, tert-butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate.

Step B: Boc Deprotection

  • Dissolve the purified intermediate (1.0 eq) in dry CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) (10-20 eq) to the solution.

  • Stir the mixture at room temperature for 3-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., aqueous NaHCO₃) and extract the free amine product with an organic solvent.

  • Dry, filter, and evaporate the solvent to yield the final product.

This protocol is based on the general procedures for the synthesis of pyrimidine intermediates described by Bortolami, M., et al. (2021).[1]

G cluster_0 Route 1.1: One-Pot Unprotected S-N-Ar cluster_1 Route 1.2: Two-Step Protected S-N-Ar A0 2-Chloropyrimidine C0 This compound A0->C0 TEA, MeOH, Reflux B0 Ethylenediamine (Excess) B0->C0 A1 2-Chloropyrimidine C1 Boc-Protected Intermediate A1->C1 TEA, MeOH, Reflux B1 N-Boc-Ethylenediamine B1->C1 D1 This compound C1->D1 TFA, CH2Cl2 G cluster_0 Route 2: Proposed Reductive Amination A 2-Aminopyrimidine C Imine Intermediate (in situ) A->C AcOH (cat.), MeOH, Mol. Sieves B 2,2-Dimethoxyethanamine B->C D This compound C->D NaBH4, MeOH

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural and purity validation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine, a key intermediate in the synthesis of various pharmacologically active compounds. We will move beyond a simple recitation of methods to a critical evaluation of their strengths and weaknesses in this specific application, grounded in established scientific principles.

The Analytical Challenge: Beyond Simple Confirmation

The synthesis of this compound, often proceeding via nucleophilic substitution of 2-chloropyrimidine with ethylenediamine, presents specific analytical hurdles. The potential for side reactions, such as disubstitution on the pyrimidine ring or unreacted starting materials, necessitates a multi-faceted analytical approach. Our objective is not merely to confirm the presence of the target molecule, but to rigorously exclude the presence of these process-related impurities.

A Multi-Pronged Spectroscopic Approach

A single spectroscopic technique is rarely sufficient for the complete characterization of a novel compound. A synergistic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, provides a comprehensive and robust validation strategy.

Workflow for Comprehensive Validation

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesized_Product Crude this compound NMR NMR (¹H, ¹³C) Structural Elucidation & Purity Synthesized_Product->NMR Aliquots for Analysis FTIR FTIR Functional Group Analysis Synthesized_Product->FTIR Aliquots for Analysis MS Mass Spectrometry - Molecular Weight Confirmation - Fragmentation Pattern Synthesized_Product->MS Aliquots for Analysis UV_Vis UV-Vis Spectroscopy Chromophore Confirmation Synthesized_Product->UV_Vis Aliquots for Analysis Purity_Assessment Purity >95%? NMR->Purity_Assessment FTIR->Purity_Assessment MS->Purity_Assessment UV_Vis->Purity_Assessment Structure_Confirmed Structure Confirmed? Purity_Assessment->Structure_Confirmed Yes Further_Purification Further Purification Required Purity_Assessment->Further_Purification No Final_Validation Validated Compound Structure_Confirmed->Final_Validation Yes Structure_Confirmed->Further_Purification No

Figure 1: A comprehensive workflow for the spectroscopic validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Proton Environment

Experimental Protocol:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., TMS).

Expected ¹H NMR Data (in DMSO-d₆):

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Pyrimidine-H (2H)~8.2Doublet2H
Pyrimidine-H (1H)~6.6Triplet1H
NH (pyrimidine)~7.0Triplet (broad)1H
-CH₂- (adjacent to pyrimidine-NH)~3.4Quartet2H
-CH₂- (adjacent to -NH₂)~2.8Triplet2H
-NH₂~2.1Singlet (broad)2H

Comparative Insight: The absence of a signal around 7.3 ppm (characteristic of the C-H proton in 2-chloropyrimidine) is a strong indicator of the successful substitution reaction. The integration of the signals should correspond to the number of protons in each environment, providing a quantitative measure of purity.

¹³C NMR: Probing the Carbon Skeleton

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, often requiring a longer acquisition time than ¹H NMR.

  • Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (δ, ppm) (Predicted)
Pyrimidine-C (adjacent to N)~162
Pyrimidine-C (2C, C-H)~158
Pyrimidine-C (C-H)~110
-CH₂- (adjacent to pyrimidine-NH)~44
-CH₂- (adjacent to -NH₂)~41

Trustworthiness through Orthogonality: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments, confirming the overall molecular symmetry and structure deduced from the ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the background spectrum.

  • Acquire the sample spectrum.

  • The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Expected FTIR Data:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H stretch (primary amine)3400-3250Two sharp bands
N-H stretch (secondary amine)3350-3310One sharp band
C-H stretch (aromatic)3100-3000Sharp bands
C-H stretch (aliphatic)3000-2850Sharp bands
C=N and C=C stretch (pyrimidine ring)1650-1450Multiple sharp bands
N-H bend (primary amine)1650-1580Broad band

Comparative Insight: The presence of two distinct N-H stretching bands for the primary amine and a single N-H stretch for the secondary amine is a key diagnostic feature. The absence of a C-Cl stretching band (typically around 750-550 cm⁻¹) provides further evidence for the displacement of the chlorine atom from the starting material.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a definitive confirmation of its elemental composition.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

The expected monoisotopic mass of this compound (C₆H₁₀N₄) is approximately 138.0905 g/mol . In ESI-MS, the compound will likely be observed as the protonated molecular ion [M+H]⁺.

IonExpected m/z
[M+H]⁺~139.0983

Trustworthiness through High Resolution: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula and ruling out other potential structures with the same nominal mass.

UV-Vis Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy is useful for confirming the presence of the pyrimidine ring system, which acts as a chromophore.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).

  • Record the UV-Vis spectrum, typically from 200 to 400 nm.

Expected UV-Vis Data:

The pyrimidine ring is expected to exhibit characteristic π → π* transitions. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent and pH. Typically, substituted pyrimidines show strong absorbance in the 230-280 nm range.

Comparative Insight: While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis (using the Beer-Lambert law) and for monitoring reaction progress. A significant shift in λ_max compared to the 2-chloropyrimidine starting material would indicate a successful substitution.

Synthesis of Evidence: A Holistic View

The true power of this analytical approach lies in the convergence of data from all four techniques.

Data_Convergence cluster_data Experimental Data cluster_conclusion Conclusion NMR_Data NMR (Correct ¹H & ¹³C shifts, integrations, and couplings) Validated_Structure Validated Structure & Purity of this compound NMR_Data->Validated_Structure FTIR_Data FTIR (Presence of all expected functional groups) FTIR_Data->Validated_Structure MS_Data MS (Correct molecular weight and fragmentation) MS_Data->Validated_Structure UV_Vis_Data UV-Vis (Characteristic λ_max) UV_Vis_Data->Validated_Structure

Figure 2: Convergence of data from multiple spectroscopic techniques for unambiguous validation.

The confirmation of the correct proton and carbon environments by NMR, the identification of key functional groups by FTIR, the verification of the molecular weight by MS, and the characterization of the chromophore by UV-Vis spectroscopy collectively provide an irrefutable body of evidence for the successful synthesis and purification of this compound. This rigorous, multi-faceted approach ensures the quality and reliability of the compound for its intended downstream applications in drug discovery and development.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS 19672-33-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in authoritative safety data and best practices in chemical waste management.

Understanding the Hazard Profile: A Prerequisite to Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign; it is a flammable liquid and vapor that is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns, eye damage, and allergic reactions.[1] Furthermore, it is classified as harmful to aquatic life with long-lasting effects, underscoring the critical need for its containment and proper disposal to prevent environmental release.[1]

The causality behind the stringent disposal protocols for this diamine derivative lies in its chemical reactivity and toxicity. As an amine, it can react with various substances, and its heterocyclic pyrimidine ring contributes to its biological activity and potential for environmental harm. Therefore, simply diluting and washing down the drain is not a viable or legal disposal method.

Hazard Classification Description Source
Flammable LiquidCategory 3[1]
Acute Toxicity (Oral, Inhalation, Dermal)Category 4 (Oral, Inhalation), Category 3 (Dermal)[1]
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/Eye IrritationCategory 1[1]
Respiratory/Skin SensitizationSub-category 1B[1]
Hazardous to the Aquatic EnvironmentAcute and Chronic, Category 3[1]

The Core Directive: Professional Waste Disposal

The primary and unequivocal directive for the disposal of this compound is that it must be handled by an approved and licensed waste disposal company.[1] This is not a recommendation but a mandatory safety and regulatory requirement. The chemical's multifaceted hazard profile precludes any form of in-lab neutralization or disposal without specialized equipment and expertise.

The following sections detail the necessary steps to safely prepare this compound for collection by a professional waste disposal service.

Pre-Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with established laboratory safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. In cases of potential splashing, chemical-resistant aprons or suits should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]

Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be collected in a dedicated, properly labeled container.

Experimental Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.

    • Ensure the container has a secure, leak-proof cap.

    • The container should be clearly labeled as "Hazardous Waste."

  • Label the Waste Container:

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS number: "19672-33-0"

      • The hazard pictograms: Flammable, Corrosive, Toxic, Health Hazard, and Environmental Hazard.

      • The date of accumulation start.

      • The name of the principal investigator or responsible person.

  • Transferring the Waste:

    • All transfers of the waste into the container must be done inside a certified chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage of the Waste Container:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[1]

    • Store in a cool place and keep the container tightly closed.[1]

    • Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.

Handling Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is crucial.

Experimental Protocol for Spill Management:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the affected area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated PPE: Any PPE that has been contaminated must be disposed of as hazardous waste.

Logical Framework for Disposal

The decision-making process for the disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory considerations are met.

Disposal_Workflow cluster_prep In-Lab Preparation cluster_disposal External Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate Waste into Labeled Container ppe->segregate Step 2 store Store Securely in Satellite Accumulation Area segregate->store Step 3 contact Contact Approved Waste Disposal Vendor store->contact Step 4 schedule Schedule Waste Pickup contact->schedule Step 5 document Complete Waste Manifest schedule->document Step 6 pickup Waste Collected by Vendor document->pickup Step 7 end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for this compound.

Final Considerations and Trustworthiness

The protocols described herein are designed to create a self-validating system of safety and compliance. By adhering to these steps, you are not only ensuring your own safety and that of your colleagues but also upholding your responsibility to protect the environment. The foundation of this guide is the authoritative information provided in the Safety Data Sheet (SDS), which is the primary source of information for the safe handling and disposal of chemicals.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste. They are your partners in ensuring a safe and compliant laboratory environment.

References

Comprehensive Safety and Handling Guide for N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N1-(Pyrimidin-2-YL)ethane-1,2-diamine (CAS No. 137583-05-2).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: Understanding the Risks

This compound is a diamine derivative of pyrimidine. While specific toxicological data is limited, the structural components suggest a profile of potential hazards that demand rigorous safety measures.

  • Analogous Compound Hazards: The closely related pyridine analogue, N1-(pyridin-2-yl)ethane-1,2-diamine, is classified with the following hazard statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[4]

  • Structural Alerts: The presence of the 2-aminopyrimidine moiety suggests potential for skin and respiratory irritation and sensitization.[5] 2-aminopyrimidine itself is considered a hazardous substance that can cause irritation upon contact and may lead to sensitization.[5] The ethylenediamine portion of the molecule is corrosive and can cause severe skin burns and eye damage.

Given this profile, it is prudent to assume this compound is harmful if ingested, corrosive to eyes, and an irritant to skin and the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the most critical step in ensuring personal safety.

PPE Selection Protocol

The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.Due to the high risk of serious eye damage, standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile).The compound is expected to be a skin irritant. Double-gloving minimizes the risk of exposure from a single glove failure. Ensure gloves are rated for protection against aromatic amines. Change gloves immediately if contamination is suspected.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.A fully buttoned lab coat protects against splashes and incidental contact. Clothing worn underneath should be made of natural fibers like cotton.
Respiratory Protection NIOSH-approved respirator.To prevent respiratory irritation, work should be conducted in a certified chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a respirator is required. The type of respirator should be determined by a formal risk assessment.
Step-by-Step PPE Procedure

Donning (Putting On) PPE:

  • Clothing: Ensure you are wearing appropriate street clothes (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the straps.

  • Lab Coat: Unbutton and remove your lab coat, folding it inward to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste.

  • Respirator: If worn, remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A safe laboratory environment extends beyond PPE to include proper engineering controls and waste management.

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All weighing, handling, and transferring of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be available in the laboratory.

Disposal Protocol

Treat all waste containing this compound as hazardous waste.

  • Waste Collection: Collect all solid waste (contaminated gloves, wipes, weighing paper) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Do not dispose of this chemical down the drain or in the regular trash.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office immediately. For small spills, wear appropriate PPE, contain the spill with absorbent material, and collect it into a sealed hazardous waste container.

Visual Workflow

The following diagram illustrates the critical decision points and workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Locate_Safety_Equipment Locate Fume Hood, Eyewash, & Spill Kit Risk_Assessment->Locate_Safety_Equipment Don_PPE Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Locate_Safety_Equipment->Don_PPE Perform_Work Perform Work in Chemical Fume Hood Don_PPE->Perform_Work Segregate_Waste Segregate Hazardous Waste (Solid & Liquid) Perform_Work->Segregate_Waste Spill Spill or Exposure Occurs Perform_Work->Spill Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Doff_PPE Doff PPE Correctly Store_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Emergency_Protocol Follow Emergency Procedures: - Evacuate - Flush Affected Area - Seek Medical Attention Spill->Emergency_Protocol

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.